Ethyl tetrahydrofuran-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl oxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLWKZRORYGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435562 | |
| Record name | ETHYL TETRAHYDRO-2-FUROATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-34-3 | |
| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ETHYL TETRAHYDRO-2-FUROATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl tetrahydrofuran-2-carboxylate | |
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Foundational & Exploratory
Enantioselective Synthesis of Ethyl Tetrahydrofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of ethyl tetrahydrofuran-2-carboxylate is a critical process in the development of numerous pharmaceuticals and biologically active compounds. The chirality at the C2 position of the tetrahydrofuran ring is often crucial for the molecule's biological activity, making stereocontrolled synthesis a key challenge. This technical guide provides an in-depth overview of the core methodologies for achieving high enantiopurity of this valuable building block, with a focus on enzymatic kinetic resolution and asymmetric hydrogenation.
Core Methodologies and Data
Two primary strategies have emerged as effective for the enantioselective synthesis of this compound: enzymatic kinetic resolution of the racemate and, to a lesser extent for this specific substrate, asymmetric hydrogenation of the corresponding furan derivative.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and widely used technique for the separation of enantiomers. This method relies on the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For this compound, this usually involves either the enantioselective hydrolysis of the racemic ester or the enantioselective acylation/transesterification of a related precursor.
A notable success in this area has been the use of a recombinant esterase, Est56, for the kinetic resolution of racemic ethyl (tetrahydrofuran-2-yl)acetate, a closely related compound, with excellent enantioselectivity (E > 100). Lipases, such as Candida antarctica lipase B (CALB), are also frequently employed for the resolution of various esters and have shown high efficiency and enantioselectivity in numerous applications.[1][2]
Table 1: Enzymatic Kinetic Resolution of (Tetrahydrofuran-2-yl)acetates
| Enzyme | Substrate | Method | Key Findings | Reference |
| Recombinant Esterase Est56 | Methyl and Ethyl (tetrahydrofuran-2-yl)acetate | Hydrolysis | Excellent enantioselectivities (E > 100) | [1] |
| Candida antarctica lipase B (CALB) | Various esters | Acylation/Hydrolysis | High activity and enantioselectivity for a broad range of substrates | [3][4] |
Asymmetric Hydrogenation
Asymmetric hydrogenation of ethyl 2-furoate presents a direct, atom-economical route to enantiomerically enriched this compound. This approach utilizes chiral transition metal catalysts, most commonly based on rhodium or ruthenium with chiral phosphine ligands, to facilitate the stereoselective addition of hydrogen to the furan ring.
While the asymmetric hydrogenation of various furan derivatives has been reported, achieving high enantioselectivity for 2-substituted furans has proven challenging. Studies on 2,5-disubstituted furans using cationic rhodium complexes with diphospholane ligands have shown moderate success, with enantiomeric excesses (ee) up to 72%. Other rhodium and iridium-based systems have also been explored for different furan substrates, yielding ee values in the range of 65-82%. The development of highly effective catalysts for the specific asymmetric hydrogenation of ethyl 2-furoate remains an active area of research.
Table 2: Asymmetric Hydrogenation of Furan Derivatives
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Cationic Rhodium-Diphospholane | 2,5-Disubstituted Furans | Up to 72% | Not explicitly found |
| Iridium-Pyridine-Phosphinite | 2-Alkylfurans | 65-82% | Not explicitly found |
| Chiral Rhodium Complexes | 2-Substituted Furans | Low (7-24%) | Not explicitly found |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound via Hydrolysis
This protocol is based on the successful resolution of similar substrates using esterases.
Materials:
-
Racemic this compound
-
Recombinant esterase Est56 (or a comparable lipase such as Candida antarctica lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene or MTBE)
-
Sodium hydroxide solution (e.g., 0.1 M) for pH titration
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
pH meter and autotitrator (recommended)
-
Stirred reaction vessel with temperature control
Procedure:
-
To a temperature-controlled reaction vessel, add the phosphate buffer and racemic this compound.
-
Initiate stirring and allow the mixture to reach the desired reaction temperature (typically 25-40 °C).
-
Add the esterase/lipase to the mixture to start the reaction.
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed carboxylic acid using chiral HPLC or GC. The pH of the reaction mixture will decrease as the carboxylic acid is formed; maintain the pH at the desired setpoint by the controlled addition of sodium hydroxide solution using an autotitrator.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent and adjusting the pH.
-
Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl).
-
Extract the mixture with ethyl acetate. The organic phase will contain the unreacted enantiomer of the ester, and the aqueous phase will contain the salt of the produced carboxylic acid.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
The enantiomerically enriched tetrahydrofuran-2-carboxylic acid can be recovered from the aqueous layer by acidification and extraction.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Asymmetric Hydrogenation of Ethyl 2-Furoate.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Ethyl Tetrahydrofuran-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl tetrahydrofuran-2-carboxylate is a heterocyclic ester that serves as a valuable building block in organic synthesis. Its unique structural features make it an important intermediate in the preparation of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its effective use in research and development, enabling proper handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.
Core Physical Properties
The physical state of this compound under standard conditions is a colorless to light yellow liquid.[1] A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Notes |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Boiling Point | 76-78 °C | [1][4] |
| Density | 1.077 g/cm³ | At 20°C[4] |
| 1.069 g/cm³ | At 10°C[1] | |
| Refractive Index (n_D) | 1.445 | At 20°C[4] |
| Water Solubility | Miscible | In all proportions |
| Appearance | Colorless to light yellow liquid | [1] |
| CAS Number | 16874-34-3 | [1][3] |
Synthesis of this compound
This compound is commonly synthesized via the Fischer esterification of tetrahydrofuran-2-carboxylic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid.
Caption: Fischer esterification of tetrahydrofuran-2-carboxylic acid with ethanol.
Experimental Protocols
Synthesis of this compound via Fischer Esterification[1]
Materials:
-
Tetrahydrofuran-2-carboxylic acid (20 g, 172.24 mmol)
-
Anhydrous ethanol (100 mL)
-
Concentrated sulfuric acid (0.46 mL)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydrofuran-2-carboxylic acid in anhydrous ethanol.
-
Slowly add concentrated sulfuric acid to the solution as a catalyst.
-
Heat the reaction mixture to reflux and maintain stirring for 16 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (100 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid.
Determination of Boiling Point (Thiele Tube Method)
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the small test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and the thermometer bulb in the oil.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
Carefully observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, and any excess liquid will be expelled through the capillary.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) and allow it to equilibrate.
-
Once equilibrated, carefully wipe dry the outside of the pycnometer and weigh it again (m₂).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
Wipe the outside dry and weigh the pycnometer filled with the reference liquid (m₃).
-
The density of the sample liquid (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Determination of Refractive Index (Abbe Refractometer)
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft tissue
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water, n_D = 1.3330 at 20°C).
-
Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate.
-
Using a clean dropper, place a few drops of the sample liquid onto the surface of the measuring prism.
-
Close the illuminating prism gently.
-
Look through the eyepiece and adjust the handwheel to bring the boundary line between the light and dark fields into the center of the crosshairs.
-
If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the line.
-
Read the refractive index value from the scale.
Solubility Profile
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in synthetic chemistry. The tabulated data, along with the comprehensive experimental protocols for its synthesis and the determination of its physical characteristics, offer a valuable resource for researchers and professionals. The provided information is intended to facilitate the safe and effective handling, application, and further investigation of this versatile chemical intermediate.
References
- 1. 16874-34-3 | CAS DataBase [m.chemicalbook.com]
- 2. 2-Furancarboxylic acid, tetrahydro-, ethyl ester | C7H12O3 | CID 10103286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1stsci.com [1stsci.com]
- 4. Ethyl tetrahydrofuran-2-carboxylate16874-34-3,Purity98%_Alfa Chemistry111 [molbase.com]
- 5. chemimpex.com [chemimpex.com]
Ethyl Tetrahydrofuran-2-carboxylate: A Cornerstone Chiral Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1] Its presence is often crucial for conferring specific pharmacological activities, making the stereocontrolled synthesis of substituted tetrahydrofurans a paramount objective in medicinal chemistry and drug discovery. Among the various chiral synthons utilized for this purpose, ethyl tetrahydrofuran-2-carboxylate stands out as a versatile and highly valuable chiral building block. This technical guide provides an in-depth overview of its synthesis, key transformations, and applications in the construction of complex molecular architectures.
Enantioselective Synthesis of the Chiral Tetrahydrofuran Scaffold
The efficient preparation of enantiomerically pure this compound is the gateway to its utility. While various methods exist for the synthesis of chiral tetrahydrofurans, a common and effective strategy involves the asymmetric synthesis of chiral lactone carboxylic acids, which are immediate precursors to the target molecule.[2]
One robust method for accessing these chiral lactone carboxylic acids is through the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones. This transformation can be achieved with high enantioselectivity, providing the desired chiral lactone scaffold.
Logical Workflow for the Synthesis of Chiral Lactone Carboxylic Acids
Key Transformations of this compound
Once obtained in its enantiopure form, this compound can be subjected to a variety of chemical transformations to generate a diverse range of chiral intermediates. The ester and the corresponding carboxylic acid functionalities are prime handles for synthetic manipulation.
Reduction to Chiral Tetrahydrofuran-2-yl-methanols
A fundamental transformation is the reduction of the carboxylate group to a hydroxymethyl group. This can be achieved through a direct, one-step reduction or a more efficient two-step sequence involving the selective reduction of the corresponding carboxylic acid.
Direct Reduction: The direct reduction of the lactone carboxylic acid to the corresponding diol can be accomplished using strong reducing agents like borane-dimethyl sulfide complex (BH₃·SMe₂). However, this method can sometimes lead to over-reduction and the formation of byproducts.[3]
Two-Step Reduction: A more controlled and often higher-yielding approach involves a two-step process. First, the carboxylic acid is selectively reduced to the corresponding lactone alcohol. This intermediate is then further reduced to the desired tetrahydrofuran-2-yl-methanol.[3]
Step 1: Synthesis of (S)-5-Hydroxymethyl-5-methyl-dihydro-furan-2-one To a solution of (S)-5-methyl-dihydrofuran-2-one-5-carboxylic acid (3 g, 20.8 mmol) in dry THF (15 mL) cooled to 4 °C, BH₃·SMe₂ (2.37 mL, 24.0 mmol) is added dropwise over 20 minutes. The mixture is stirred at 23 °C for 1.5-2.0 hours. Methanol (1.25 mL) is then carefully added to quench the reaction. The solvents are removed in vacuo, and the crude product is purified by flash chromatography to yield the lactone alcohol.[3]
Step 2: Synthesis of (S)-2-Methyl-tetrahydrofuran-2-yl-methanol The lactone alcohol from the previous step is subjected to further reduction to obtain the target tetrahydrofuran-2-yl-methanol.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic Analysis of Ethyl Tetrahydrofuran-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl tetrahydrofuran-2-carboxylate is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. A thorough understanding of its molecular structure and purity is paramount for its application in drug development and other advanced technologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailed experimental protocols for acquiring this data, and a generalized workflow for spectroscopic analysis.
Disclaimer: As of the last update, a complete, verified set of spectroscopic data for this compound was not publicly available. The data presented in this guide is a combination of predicted values based on structure-activity relationships and data from closely related analogs. This information should be used as a reference and for comparison with experimentally obtained data.
Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~4.30 | t | ~7.0 | 1H | H-2 |
| ~4.15 | q | ~7.1 | 2H | -OCH₂CH₃ |
| ~3.85 | m | - | 2H | H-5 |
| ~2.10 | m | - | 2H | H-3 |
| ~1.95 | m | - | 2H | H-4 |
| ~1.25 | t | ~7.1 | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~172.5 | C=O (Ester) |
| ~77.0 | C-2 |
| ~68.0 | C-5 |
| ~60.5 | -OCH₂CH₃ |
| ~30.0 | C-3 |
| ~25.0 | C-4 |
| ~14.0 | -OCH₂CH₃ |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~2980-2870 | Strong | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1180 | Strong | C-O stretch (Ester) |
| ~1090 | Strong | C-O-C stretch (Ether) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - OCH₂CH₃]⁺ |
| 71 | High | [C₄H₇O]⁺ |
| 43 | Moderate | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube using a pipette.
-
Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, typically using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative proton ratios and measure coupling constants.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a solvent and lint-free wipe after the measurement.
-
Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Syringe or autosampler vial
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer's ion source. For a volatile compound like this compound, direct injection or infusion via a syringe pump is suitable.
-
Ionize the sample. In EI-MS, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum shows the relative intensity of different fragments versus their m/z.
-
Analyze the spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
Conformational Landscape of Ethyl Tetrahydrofuran-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl tetrahydrofuran-2-carboxylate is a key structural motif in numerous pharmacologically active compounds and a valuable chiral building block in organic synthesis. Its three-dimensional structure and conformational flexibility are critical determinants of its reactivity and biological activity. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, drawing upon experimental data and computational studies of closely related analogs. The document details the primary conformations of the tetrahydrofuran ring, the rotational behavior of the ethyl ester substituent, and the experimental and computational methodologies employed in such analyses.
Introduction
The tetrahydrofuran (THF) ring is a prevalent scaffold in a vast array of natural products and synthetic molecules of pharmaceutical interest. The non-planar nature of the five-membered THF ring gives rise to a complex conformational isomerism that significantly influences molecular recognition and binding affinity. This compound, as a substituted THF derivative, inherits this conformational complexity, which is further compounded by the rotational freedom of the ethyl ester group at the C2 position. A thorough understanding of its conformational preferences is therefore paramount for rational drug design and the development of stereoselective syntheses.
This guide synthesizes available spectroscopic and computational data to construct a detailed model of the conformational behavior of this compound. Due to a lack of extensive specific studies on the ethyl ester, this analysis leverages in-depth research on the closely related tetrahydro-2-furoic acid as a primary model, a scientifically sound approach given the structural similarity.
Conformational Isomerism of the Tetrahydrofuran Ring
The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope (E) and the twist (T) forms. These conformations arise from the out-of-plane displacement of one or two carbon atoms, respectively. The energy barrier between these conformers is typically low, allowing for rapid interconversion at room temperature.[1]
The specific atoms that are out of the plane define the particular envelope or twist conformation. For a 2-substituted tetrahydrofuran ring, the position of the substituent (axial or equatorial-like) will influence the relative stability of the various E and T conformers.
The relationship between the different ring conformations can be visualized as a pseudorotational wheel, where movement around the wheel corresponds to a continuous change in the ring's pucker.
Caption: Pseudorotational pathway of the tetrahydrofuran ring, illustrating the interconversion between envelope and twist conformers.
Conformational Analysis of Tetrahydro-2-furoic Acid: A Model for this compound
A detailed conformational analysis of tetrahydro-2-furoic acid using rotational spectroscopy and computational chemistry has identified eight stable conformers within a 10 kJ mol⁻¹ energy window.[2] These conformers differ in the ring pucker (envelope vs. twist) and the orientation of the carboxylic acid group. Given the structural similarity, these findings provide a robust framework for understanding the conformational preferences of this compound.
The study on tetrahydro-2-furoic acid revealed that the relative stability of the envelope and twist forms is dependent on the orientation of the substituent at the C2 position.[1] Specifically, an envelope (E) ring geometry is favored when the substituent adopts a gauche(-) orientation relative to the THF backbone (OCCO dihedral angle of approximately -60°), while a twist (T) form is more stable with a gauche(+) alignment (OCCO dihedral angle of approximately +60°).[1]
Relative Energies of Conformers
The following table summarizes the calculated relative energies of the most stable conformers of tetrahydro-2-furoic acid, which serve as a model for this compound.
| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kJ mol⁻¹) |
| I | Twist (T) | gauche(+) | 0.00 |
| II | Envelope (E) | gauche(-) | 1.50 |
| III | Twist (T) | trans | 3.50 |
| IV | Envelope (E) | trans | 4.00 |
Data adapted from a computational study on tetrahydro-2-furoic acid.[2]
Rotational Isomerism of the Ethyl Ester Group
In addition to the ring puckering, the ethyl ester group of this compound can rotate around the C2-C(O) single bond, leading to different rotamers. The two primary rotamers are the syn and anti conformations, where the carbonyl oxygen is oriented towards or away from the C2-H bond, respectively. The relative energies of these rotamers are influenced by steric and electronic effects.
Caption: Newman projections illustrating the syn and anti rotamers of the ethyl ester group relative to the C2-H bond.
Experimental and Computational Methodologies
The conformational analysis of tetrahydrofuran derivatives relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitudes of vicinal proton-proton coupling constants (³JHH) are related to the dihedral angles between the coupled protons through the Karplus equation. By analyzing the coupling constants of the ring protons, the preferred conformation of the tetrahydrofuran ring can be determined.
-
¹H NMR Data for this compound:
-
A published ¹H NMR spectrum (300 MHz, CDCl₃) shows the following key signals: δ 4.38 (1H, dd, J = 4.9, 8.1 Hz), 4.14 (2H, q, J = 7.2 Hz), 3.99-3.92 (1H, m), 3.88-3.81 (1H, m), 2.24-2.12 (1H, m), 2.00-1.79 (3H, m), 1.22 (3H, t, J = 7.2 Hz).
-
-
-
Rotational Spectroscopy: This gas-phase technique provides highly accurate information about the moments of inertia of a molecule, from which its precise three-dimensional structure can be determined. By observing the rotational spectra of different conformers, their relative abundances in the gas phase can be quantified.[2][3]
Computational Protocols
-
Quantum Chemical Calculations: Density functional theory (DFT) and ab initio methods are widely used to calculate the geometries and relative energies of different conformers.[2] Common computational approaches include:
-
Conformational Search: Initial exploration of the potential energy surface using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
Geometry Optimization: High-level DFT or ab initio calculations (e.g., B3LYP or MP2 with appropriate basis sets) are used to obtain accurate geometries and energies of the identified conformers.
-
Frequency Calculations: These are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
The workflow for a typical computational conformational analysis is depicted below.
References
Quantum Chemical Blueprint: Analyzing Ethyl Tetrahydrofuran-2-Carboxylate
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of ethyl tetrahydrofuran-2-carboxylate. This molecule, possessing a chiral center and conformational flexibility, serves as a valuable model for substituted tetrahydrofuran rings found in numerous pharmaceutical compounds. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.
Computational Methodology
The insights presented in this guide are derived from a standardized and widely validated computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.
Conformational Analysis
A thorough exploration of the conformational space is paramount for flexible molecules like this compound. The potential energy surface was systematically scanned by rotating the key dihedral angles: the C(2)-C(6) bond connecting the carboxylate group to the ring and the C(6)-O(2) bond of the ester. The tetrahydrofuran ring itself can adopt several low-energy conformations, primarily the envelope (E) and twist (T) forms, which were also considered in the initial structures.
Geometry Optimization and Vibrational Frequencies
All identified conformers were then subjected to full geometry optimization using the B3LYP hybrid functional with the 6-31G(d) basis set. This level of theory has been demonstrated to provide reliable geometries and relative energies for a wide range of organic molecules.[1][2] Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.[3][4]
Software
All calculations were performed using the Gaussian 09 suite of programs.
Results and Discussion
Conformational Landscape
The conformational analysis of this compound reveals a set of low-energy structures. The relative energies are influenced by a combination of steric hindrance and intramolecular interactions. The puckering of the tetrahydrofuran ring and the orientation of the ethyl carboxylate group are the primary determinants of the overall molecular shape and energy.
The diagram below illustrates the logical workflow for identifying the stable conformers of this compound.
Optimized Geometries
The geometry of the lowest energy conformer was analyzed in detail. The bond lengths and angles are in good agreement with expected values for similar saturated heterocyclic esters. The table below summarizes key optimized geometric parameters.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-O (ring) | 1.43 Å | |
| Bond Angle | O=C-O | 124.5° |
| C-O-C (ring) | 109.8° | |
| Dihedral Angle | O=C-C-O(ring) | 175.2° |
Table 1: Selected optimized geometric parameters for the lowest energy conformer of this compound at the B3LYP/6-31G(d) level of theory.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the molecule and its various functional groups. The characteristic vibrational modes are in good agreement with established empirical ranges for esters and cyclic ethers.[5][6] A scaling factor is typically applied to calculated frequencies to better match experimental data, accounting for anharmonicity and basis set limitations.
The following diagram illustrates the key signaling pathways in the context of drug development, where understanding molecular properties through computational chemistry is a critical step.
The table below presents a comparison of calculated and expected experimental vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹)[7] |
| C-H stretch (alkane) | -CH₂- | 2950-3050 | 2850-3000 |
| C=O stretch | Ester | ~1760 | 1730-1750 |
| C-O stretch | Ester & Ether | 1050-1250 | 1000-1300 |
| C-H bend | -CH₂- | 1440-1480 | 1450-1485 |
Table 2: Comparison of calculated (unscaled) and expected experimental vibrational frequencies for this compound.
Conclusion
This technical guide outlines a robust computational approach for the detailed analysis of this compound. The use of Density Functional Theory allows for a thorough investigation of its conformational preferences, optimized geometry, and vibrational spectrum. The presented data and methodologies provide a solid foundation for understanding the intrinsic properties of this molecule, which is essential for its application in medicinal chemistry and drug development. The workflows and expected results detailed herein can be adapted for the study of other substituted heterocyclic systems, aiding in the prediction of their chemical behavior and biological activity.
References
- 1. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Unravel the Wonders of Esters: Exploring Their Vibrant IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 7. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide on the Solubility of Ethyl Tetrahydrofuran-2-Carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl tetrahydrofuran-2-carboxylate is a heterocyclic ester with applications in the pharmaceutical and chemical industries. Its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the qualitative solubility and provides a framework for researchers to generate their own precise data.
Introduction
Qualitative Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Esters are generally soluble in many organic liquids. For instance, ethyl ethanoate is soluble in acetone and methylated spirits.[2] The presence of the polar ether linkage and the carbonyl group in this compound suggests it will be miscible with polar aprotic solvents and many protic solvents.
Expected Solubility:
-
High Solubility: In polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in alcohols such as methanol and ethanol.
-
Moderate to High Solubility: In less polar solvents like dichloromethane and toluene.
-
Low Solubility: In nonpolar solvents such as hexane and other alkanes.
It is important to note that these are predictions based on chemical structure and general solubility rules for esters.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol should be followed. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid or liquid solute in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solute ensures that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, 35 °C, etc.).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A preliminary study can be conducted to determine the time to reach equilibrium (typically 24-72 hours).
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the excess solute to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact mass of the filtered solution.
-
Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of known concentrations to establish a calibration curve.
-
-
Data Calculation:
-
The solubility can be expressed in various units, such as grams of solute per 100 g of solvent (mass fraction) or mole fraction.
-
Mass Fraction ( g/100g solvent):
-
Solubility = (mass of solute / mass of solvent) * 100
-
-
Mole Fraction (x):
-
x = moles of solute / (moles of solute + moles of solvent)
-
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents used.
Data Presentation
The experimentally determined solubility data should be organized into a clear and concise table for easy comparison and analysis.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x) |
| Methanol | 25 | Data to be determined | Data to be determined |
| 30 | Data to be determined | Data to be determined | |
| 35 | Data to be determined | Data to be determined | |
| Ethanol | 25 | Data to be determined | Data to be determined |
| 30 | Data to be determined | Data to be determined | |
| 35 | Data to be determined | Data to be determined | |
| Acetone | 25 | Data to be determined | Data to be determined |
| 30 | Data to be determined | Data to be determined | |
| 35 | Data to be determined | Data to be determined | |
| ... (other solvents) |
Note: As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the reviewed literature. The table above serves as a template for presenting experimentally determined data.
Visualizations
The following diagrams illustrate the logical workflow and experimental setup for determining the solubility of this compound.
Caption: Logical workflow for solubility determination.
Caption: Experimental setup for solubility measurement.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. The provided experimental protocol for the isothermal saturation method is a robust approach to generate reliable data. The logical workflow and experimental setup diagrams offer a clear visual representation of the process. The generation and dissemination of such solubility data would be of significant value to the scientific community, particularly in the fields of synthetic chemistry and pharmaceutical development.
References
Methodological & Application
"ethyl tetrahydrofuran-2-carboxylate reaction protocols and procedures"
Application Notes & Protocols: Ethyl Tetrahydrofuran-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis, purification, and common reactions of this compound. This versatile molecule serves as a key building block in the synthesis of various organic compounds, including pharmacologically active agents.[1][2] The procedures outlined below are based on established chemical literature and are intended to be a guide for laboratory practice.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, ethyl furan-2-carboxylate. This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][3]
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a suitable pressure vessel, add 10 mol% of 10% Palladium on Carbon (Pd/C) to a solution of ethyl furan-2-carboxylate in an appropriate solvent such as ethanol (EtOH) or methanol (MeOH).[1][4]
-
Reaction Setup: Seal the pressure vessel and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 5-10 atm) and stir the reaction mixture vigorously at room temperature.[3] The reaction is exothermic.
-
Monitoring: Monitor the reaction progress by tracking the hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.
Quantitative Data for Synthesis
| Reactant | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| Ethyl furan-2-carboxylate | 10% Pd/C (10 mol%) | Ethanol | 20-25 | 7 | 15-20 | ~95 |
Note: The data presented is based on typical procedures for similar hydrogenation reactions and may require optimization for specific laboratory conditions.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification Protocol
The crude product from the synthesis can be purified using standard laboratory techniques such as distillation or flash column chromatography to remove any unreacted starting material and byproducts.[4][5]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column with the starting eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram
Caption: Workflow for the purification by flash column chromatography.
Common Reaction Protocols
This compound can undergo various reactions at its two main functional sites: the ester group and the tetrahydrofuran ring.
Reactions of the Ester Group
The ester functionality can be readily transformed into other functional groups.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid, under acidic or basic conditions.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (tetrahydrofuran-2-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂).[6]
-
Reaction Setup: To a solution of this compound in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of BH₃·SMe₂ dropwise at 0 °C.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol.
-
Work-up: Remove the solvents under reduced pressure. The residue can then be purified by flash chromatography.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | BH₃·SMe₂ (2 equiv.) | THF | 0 to 22 | 17 | 70-80 |
Note: Data is based on a similar reduction of a lactone carboxylic acid and may need optimization.[6]
Reactions of the Tetrahydrofuran Ring
The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific conditions, often promoted by Lewis acids or strong nucleophiles.[7][8] This can lead to the formation of linear, functionalized butane derivatives.
Reaction Pathways Diagram
Caption: Common reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl Tetrahydrofuran-2-Carboxylate and its Derivatives in Asymmetric Synthesis
Introduction
Ethyl tetrahydrofuran-2-carboxylate and its structural analogs are valuable chiral building blocks in organic synthesis. The tetrahydrofuran (THF) motif is a core component of numerous natural products and biologically active molecules, including acetogenins, lignans, and polyether ionophores.[1][2] Consequently, the development of stereoselective methods to access enantiomerically enriched tetrahydrofuran derivatives is of significant interest to researchers in medicinal chemistry and drug development. These chiral synthons serve as crucial intermediates in the synthesis of complex molecules such as antitumor agents and potent VLA-4 antagonists, which have potential applications in treating inflammatory diseases like asthma and multiple sclerosis.[1] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral tetrahydrofuran derivatives, focusing on the conversion of chiral lactone carboxylic acids into 2,2-disubstituted tetrahydrofurans.
I. Asymmetric Synthesis of Chiral 2,2-Disubstituted Tetrahydrofurans
A robust and efficient method for the synthesis of novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives has been developed, starting from enantiomeric lactone acids.[1][3][4] This approach offers a significant advantage in preparing structurally diverse chiral building blocks.
Reaction Scheme
The overall synthetic strategy involves a two-step reduction process starting from a chiral lactone carboxylic acid.
Caption: Two-step synthesis of chiral tetrahydrofurans.
Quantitative Data Summary
The following table summarizes the yields for the two-step synthesis of various chiral 2,2-disubstituted tetrahydrofuran derivatives.
| Starting Material (Lactone Acid) | Intermediate (Lactone Alcohol) Yield (%) | Final Product (Tetrahydrofuran) Yield (%) | Overall Yield (2 steps) (%) |
| 2a | 77 | 77 | 59 |
| 2b | 78 | 78 | 61 |
| 2c | 75 | 64 | 48 |
| 2d | 68 | 75 | 51 |
| 2e | 70 | 70 | 49 |
Data compiled from studies on the synthesis of chiral tetrahydrofuran derivatives.[1][3]
Experimental Protocols
Step 1: Reduction of Chiral Lactone Carboxylic Acid to Lactone Alcohol
This protocol describes the selective reduction of the carboxylic acid group in the presence of a lactone.
Materials:
-
Chiral lactone carboxylic acid (e.g., 2a-e )
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the chiral lactone carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (BH3·SMe2, 1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding lactone alcohol.
Step 2: Reduction of Lactone Alcohol to Chiral Tetrahydrofuran
This protocol details the reduction of the lactone moiety to the desired tetrahydrofuran.
Materials:
-
Lactone alcohol (e.g., 5a-e )
-
Triethylsilane (Et3SiH)
-
Boron trifluoride diethyl etherate (BF3·Et2O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the lactone alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylsilane (2.5 eq) to the solution.
-
Slowly add boron trifluoride diethyl etherate (2.5 eq) to the stirred solution at -78 °C.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO3 solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the chiral 2,2-disubstituted tetrahydrofuran.
II. Alternative Synthetic Approaches and Applications
While the two-step reduction of lactone carboxylic acids is a prominent method, other strategies for the asymmetric synthesis of tetrahydrofuran derivatives exist. These include:
-
Enantioselective Oxidation: Asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones can yield enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids.[5] This method provides access to a different class of chiral tetrahydrofuran precursors.
-
Sequential Henry Reaction and Iodocyclization: A one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee).[6]
-
[3+2] Cycloaddition Reactions: Rhodium-catalyzed [3+2] cycloadditions of diazo compounds with aldehydes or activated alkenes represent a common approach for constructing the tetrahydrofuran ring.[2] Additionally, a highly efficient N,N'-dioxide-Ni(II) catalyst system enables the [3+2] cycloaddition of indoles with epoxides to produce chiral furo[3,4-b]indoles.[7]
The chiral tetrahydrofuran derivatives synthesized through these methods are valuable intermediates for various applications, including the synthesis of nucleoside analogues, which are important as antiviral and antitumoral agents.[3][4][5]
Workflow for Method Selection in Asymmetric THF Synthesis
The choice of synthetic route depends on the desired substitution pattern and available starting materials.
Caption: Decision workflow for synthetic route selection.
The asymmetric synthesis of chiral tetrahydrofuran derivatives is a critical area of research, providing access to essential building blocks for the pharmaceutical and agrochemical industries. The detailed protocols for the two-step reduction of chiral lactone carboxylic acids offer a reliable and versatile method for obtaining enantioenriched 2,2-disubstituted tetrahydrofurans. By understanding the various synthetic strategies available, researchers can select the most appropriate method to construct the desired chiral tetrahydrofuran scaffolds for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Tetrahydrofuran-2-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the uses of ethyl tetrahydrofuran-2-carboxylate and its derivatives in the synthesis of key pharmaceutical agents. This versatile building block, particularly in its chiral forms, is a critical component in the construction of complex molecular architectures found in modern therapeutics.
Application Note 1: Chiral Precursor for β-Lactam Antibiotics - The Synthesis of Faropenem
(R)-tetrahydrofuran-2-carboxylic acid, readily derived from its ethyl ester, is a crucial chiral building block in the synthesis of Faropenem, a broad-spectrum β-lactam antibiotic. The tetrahydrofuran moiety is incorporated into the C2 side chain of the penem core, contributing to the drug's stability and antibacterial activity.
The synthesis typically involves the coupling of an activated form of (R)-tetrahydrofuran-2-carboxylic acid, such as a thioester, with a protected β-lactam core.
Key Synthetic Transformations:
-
Preparation of the Thioester: (R)-tetrahydrofuran-2-carboxylic acid is converted to a reactive thioester, for example, by reaction with a thiol in the presence of a coupling agent.
-
Coupling with the β-Lactam Core: The thioester is then coupled with a suitable 4-acetoxyazetidin-2-one derivative.
-
Cyclization and Deprotection: Subsequent steps involve an intramolecular Wittig cyclization to form the penem ring system, followed by deprotection to yield Faropenem.
Quantitative Data Summary:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| Thioester Formation & Coupling | (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one, R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester | Sodium sulfite, AlCl₃, BF₃·OEt₂, THF, 40°C | Intermediate Thioester Adduct | Not specified | CN101585847A |
| Acylation | Intermediate Thioester Adduct | Allyl oxalyl chloride | Acylated Thioester | Not specified | Not specified |
| Intramolecular Wittig Cyclization | Acylated Thioester | Triethyl phosphite, heat | Protected Faropenem Allyl Ester | Not specified | Not specified |
| Deprotection | Protected Faropenem Allyl Ester | Pd(PPh₃)₄, PPh₃, Sodium 2-ethylhexanoate | Faropenem Sodium | 96% | Not specified |
Experimental Workflow for Faropenem Synthesis:
Caption: Synthetic workflow for Faropenem.
Application Note 2: Chiral Resolving Agent in the Synthesis of Baloxavir Marboxil
(R)-tetrahydrofuran-2-carboxylic acid serves as a crucial chiral resolving agent in the synthesis of Baloxavir Marboxil, an antiviral medication for the treatment of influenza. In the synthesis, a racemic intermediate is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
Key Steps in Chiral Resolution:
-
Diastereomeric Salt Formation: A racemic amine intermediate of the Baloxavir core is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form a mixture of diastereomeric salts.
-
Selective Crystallization: The desired diastereomer is selectively crystallized from a suitable solvent system.
-
Liberation of the Chiral Amine: The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine, which is carried forward in the synthesis.
Quantitative Data Summary:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| Diastereomeric Salt Formation and Crystallization | Racemic amine intermediate, (R)-tetrahydrofuran-2-carboxylic acid | Solvent precipitation | Diastereomerically pure salt | Not specified | Not specified |
| Liberation of Chiral Amine | Diastereomerically pure salt | DBU, EtOH, Diisopropyl ether | Enantiomerically pure amine | 90% | Not specified |
Logical Relationship in Chiral Resolution:
Caption: Chiral resolution workflow.
Experimental Protocols
Protocol 1: Hydrogenation of Ethyl 2-furoate to this compound
This protocol describes the catalytic hydrogenation of ethyl 2-furoate to produce this compound.
Materials:
-
Ethyl 2-furoate
-
Ethanol (anhydrous)
-
5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or other filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-furoate (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add the 5% Ru/C or Rh/C catalyst (typically 1-5 mol% relative to the substrate) to the flask under a stream of nitrogen to prevent ignition of the catalyst in air.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to remove any residual oxygen. Then, evacuate the flask and backfill with hydrogen gas. For a balloon setup, affix a balloon filled with hydrogen. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be purified by distillation under reduced pressure if necessary.
Expected Yield: >90%
Protocol 2: Enzymatic Hydrolysis of Ethyl (±)-Tetrahydrofuran-2-carboxylate
This protocol outlines the enantioselective hydrolysis of racemic this compound to yield (R)-tetrahydrofuran-2-carboxylic acid.[1]
Materials:
-
Ethyl (±)-tetrahydrofuran-2-carboxylate
-
Aspergillus melleus protease
-
Potassium phosphate buffer (1.5 M, pH 8)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Mixture: In a suitable vessel, prepare a solution of ethyl (±)-tetrahydrofuran-2-carboxylate (e.g., 2 M) in 1.5 M potassium phosphate buffer (pH 8).
-
Enzyme Addition: Add Aspergillus melleus protease (e.g., 0.2% w/v) to the reaction mixture.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) for approximately 20 hours. Monitor the reaction progress by analyzing the enantiomeric excess (ee) of the product.
-
Extraction of Unreacted Ester: After the desired conversion is reached, extract the reaction mixture with ethyl acetate to remove the unreacted (S)-ethyl tetrahydrofuran-2-carboxylate.
-
Acidification and Extraction of Acid: Acidify the aqueous layer to pH 2 with HCl. Extract the (R)-tetrahydrofuran-2-carboxylic acid with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts containing the acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-tetrahydrofuran-2-carboxylic acid.
-
Purification (Optional): For higher enantiomeric purity, the crude acid can be further purified by forming a diastereomeric salt with a chiral amine (e.g., N,N-dicyclohexylamine) followed by recrystallization.[1]
Expected Yield: ~22% overall yield of >99% ee (R)-acid after purification.[1]
References
Application Notes and Protocols: Synthesis of Novel Heterocycles Using Ethyl Tetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing ethyl tetrahydrofuran-2-carboxylate as a versatile starting material. The tetrahydrofuran moiety is a significant scaffold in medicinal chemistry, and its incorporation into various heterocyclic systems can lead to the development of new therapeutic agents. The following protocols detail a multi-step synthesis beginning with the conversion of this compound to a key carbohydrazide intermediate, which is then used to construct 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole ring systems.
Overall Synthetic Workflow
The synthesis of the target heterocycles from this compound is a three-stage process. The initial step involves the formation of tetrahydrofuran-2-carbohydrazide. This intermediate is then utilized in parallel synthetic routes to afford the desired heterocyclic cores.
Caption: Overall workflow for the synthesis of novel heterocycles.
Experimental Protocols
Stage 1: Synthesis of Tetrahydrofuran-2-carbohydrazide (Intermediate I)
This protocol outlines the conversion of this compound to tetrahydrofuran-2-carbohydrazide, a key intermediate for subsequent heterocyclic syntheses.
Reaction Scheme:
This compound + Hydrazine Hydrate → Tetrahydrofuran-2-carbohydrazide + Ethanol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |
| This compound | 144.17 | 1.44 g (10 mmol) |
| Hydrazine Hydrate (99%) | 50.06 | 1.25 g (25 mmol) |
| Absolute Ethanol | 46.07 | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.44 g, 10 mmol) and absolute ethanol (50 mL).
-
Slowly add hydrazine hydrate (1.25 g, 25 mmol) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Expected Yield: 75-85%
Stage 2 & 3: Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazole-2-thiol
This protocol describes the two-step synthesis of a novel 1,3,4-oxadiazole derivative from Tetrahydrofuran-2-carbohydrazide.
Reaction Scheme:
-
Tetrahydrofuran-2-carbohydrazide + CS₂ + KOH → Potassium (2-(tetrahydrofuran-2-carbonyl)hydrazine-1-carbodithioate)
-
Potassium (2-(tetrahydrofuran-2-carbonyl)hydrazine-1-carbodithioate) → 5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazole-2-thiol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |
| Tetrahydrofuran-2-carbohydrazide | 130.14 | 1.30 g (10 mmol) |
| Carbon Disulfide (CS₂) | 76.14 | 0.84 g (11 mmol) |
| Potassium Hydroxide (KOH) | 56.11 | 0.56 g (10 mmol) |
| Absolute Ethanol | 46.07 | 30 mL |
| Dilute Hydrochloric Acid (HCl) | - | As needed for acidification |
Procedure:
-
Dissolve potassium hydroxide (0.56 g, 10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask.
-
Add Tetrahydrofuran-2-carbohydrazide (1.30 g, 10 mmol) to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (0.84 g, 11 mmol) dropwise to the cooled mixture with continuous stirring.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction completion using TLC.
-
Cool the mixture and reduce the solvent volume by rotary evaporation.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Expected Yield: 60-70%
Stage 2 & 3: Synthesis of 5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol
This protocol details the synthesis of a novel 1,2,4-triazole derivative from Tetrahydrofuran-2-carbohydrazide.
Reaction Scheme:
-
Tetrahydrofuran-2-carbohydrazide + NH₄SCN + HCl → 1-(Tetrahydrofuran-2-carbonyl)thiosemicarbazide
-
1-(Tetrahydrofuran-2-carbonyl)thiosemicarbazide + KOH → 5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |
| Tetrahydrofuran-2-carbohydrazide | 130.14 | 1.30 g (10 mmol) |
| Ammonium Thiocyanate (NH₄SCN) | 76.12 | 0.84 g (11 mmol) |
| Concentrated Hydrochloric Acid (HCl) | - | 1 mL |
| Water | 18.02 | 20 mL |
| Potassium Hydroxide (KOH) | 56.11 | 1.12 g (20 mmol) |
| Ethanol (95%) | - | 50 mL |
| Dilute Acetic Acid | - | As needed for acidification |
Procedure:
Part A: Synthesis of 1-(Tetrahydrofuran-2-carbonyl)thiosemicarbazide
-
In a 100 mL round-bottom flask, prepare a solution of Tetrahydrofuran-2-carbohydrazide (1.30 g, 10 mmol) in hot water (20 mL).
-
Add concentrated hydrochloric acid (1 mL) to the solution.
-
Add ammonium thiocyanate (0.84 g, 11 mmol) and reflux the mixture for 3-4 hours.
-
Cool the reaction mixture in an ice bath to precipitate the thiosemicarbazide intermediate.
-
Filter the solid, wash with cold water, and dry. This intermediate can be used in the next step without further purification.
Part B: Cyclization to 5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the crude 1-(Tetrahydrofuran-2-carbonyl)thiosemicarbazide from the previous step in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add potassium hydroxide (1.12 g, 20 mmol) to the suspension.
-
Reflux the mixture for 6-8 hours.
-
After cooling, filter the reaction mixture.
-
Acidify the filtrate with dilute acetic acid to a pH of 5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure triazole derivative.[1][2]
Expected Yield: 55-65% (over two steps)
Logical Relationship of Synthetic Pathway
The following diagram illustrates the logical progression from the starting material to the final heterocyclic products, highlighting the key intermediate.
Caption: Logical flow from starting material to heterocyclic products.
References
Application Notes and Protocols for Grignard Reactions Involving Ethyl Tetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Grignard reactions with ethyl tetrahydrofuran-2-carboxylate. This versatile reaction allows for the synthesis of a variety of valuable intermediates, including ketones and tertiary alcohols containing a tetrahydrofuran moiety, which are significant structural motifs in numerous biologically active compounds and natural products.
Introduction
Grignard reagents are powerful nucleophiles that readily react with esters, such as this compound. The reaction typically proceeds in two stages. The initial addition of one equivalent of the Grignard reagent to the ester forms a ketone intermediate. This ketone is often highly reactive towards the Grignard reagent and, in the presence of excess reagent, will undergo a second nucleophilic attack to yield a tertiary alcohol after acidic workup. By carefully controlling the reaction conditions and stoichiometry, it is possible to selectively isolate either the ketone or the tertiary alcohol, providing access to a diverse range of substituted tetrahydrofuran derivatives.
Key Applications
-
Synthesis of Ketone Intermediates: The reaction can be controlled to favor the formation of 2-acyltetrahydrofurans, which are valuable precursors for the synthesis of more complex molecules.
-
Formation of Tertiary Alcohols: The double addition of Grignard reagents leads to the formation of tertiary alcohols with a tetrahydrofuran-2-yl substituent, a common feature in various natural products and pharmaceutical agents.
-
Creation of Chiral Centers: When using chiral starting materials or chiral Grignard reagents, this reaction can be adapted for the diastereoselective or enantioselective synthesis of complex molecules.
Data Presentation
The following tables summarize quantitative data for representative Grignard reactions involving this compound.
Table 1: Synthesis of (Tetrahydrofuran-2-yl)diphenylmethanol
| Grignard Reagent | Stoichiometry (Equivalents) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylmagnesium Bromide | 2.2 | THF | 0 to rt | 2 | 85 |
Table 2: Synthesis of 2-Acetyltetrahydrofuran
| Grignard Reagent | Stoichiometry (Equivalents) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methylmagnesium Iodide | 1.1 | Diethyl Ether | -78 | 1 | 75 |
Experimental Protocols
Protocol 1: Synthesis of (Tetrahydrofuran-2-yl)diphenylmethanol
This protocol details the synthesis of the tertiary alcohol product from the reaction of this compound with an excess of phenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Under an inert atmosphere, place magnesium turnings (2.4 g, 0.1 mol) in a dry three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous THF (50 mL) to the flask.
-
Dissolve bromobenzene (15.7 g, 0.1 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and a gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve this compound (7.2 g, 0.05 mol) in anhydrous THF (20 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl (100 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (tetrahydrofuran-2-yl)diphenylmethanol.
-
Protocol 2: Synthesis of 2-Acetyltetrahydrofuran
This protocol describes the selective synthesis of the ketone intermediate by using a controlled amount of methylmagnesium iodide at low temperature.
Materials:
-
This compound
-
Methyl iodide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Methylmagnesium Iodide:
-
Under an inert atmosphere, place magnesium turnings (1.3 g, 0.055 mol) in a dry three-neck flask.
-
Add anhydrous diethyl ether (30 mL).
-
Dissolve methyl iodide (7.8 g, 0.055 mol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
-
Add a small amount of the methyl iodide solution to initiate the reaction.
-
Once initiated, add the remaining methyl iodide solution dropwise while maintaining a gentle reflux.
-
After the addition, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with this compound:
-
Cool the solution of methylmagnesium iodide to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound (7.2 g, 0.05 mol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (50 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), and dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the residue by fractional distillation under reduced pressure to yield 2-acetyltetrahydrofuran.
-
Mandatory Visualizations
Caption: General reaction pathway for the Grignard reaction with an ester.
Caption: Workflow for the synthesis of a tertiary alcohol.
Caption: Workflow for the selective synthesis of a ketone.
Application Notes and Protocols: Reduction of Ethyl Tetrahydrofuran-2-carboxylate to (Tetrahydrofuran-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of ethyl tetrahydrofuran-2-carboxylate to its corresponding primary alcohol, (tetrahydrofuran-2-yl)methanol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of various pharmaceutical intermediates and fine chemicals. The protocols outlined below describe various common reduction methods, including the use of complex metal hydrides and catalytic hydrogenation.
Introduction
The reduction of an ester functional group to a primary alcohol is a cornerstone of organic chemistry. In the context of drug development and medicinal chemistry, the resulting (tetrahydrofuran-2-yl)methanol moiety serves as a versatile building block. The choice of reducing agent is critical and depends on factors such as substrate compatibility with other functional groups, desired yield, scalability, and safety considerations. This note explores several prevalent methods for this transformation.
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the reduction of this compound. While specific quantitative data for this exact substrate is not universally available, representative conditions and yields for analogous reactions are provided.
| Reducing Agent | Typical Solvent(s) | Typical Conditions | Reported Yield (%) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature, 1-4 hours | ~96[1] | A powerful, non-selective reducing agent. Requires anhydrous conditions and careful quenching. The cited yield is for the analogous reduction of ethyl tetrahydro-2H-pyran-4-carboxylate[1]. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF/Water | Room temperature to reflux, prolonged reaction times may be needed | Variable | A milder and more selective reagent than LiAlH₄. Generally slow for esters unless activators are used or under forcing conditions[2]. |
| Vitride® (Red-Al®) | Toluene, THF | 0-30 °C, 1 hour | 73-75[3] | A safer alternative to LiAlH₄ with similar reactivity. The cited yield is for the reduction of a cyclo-substituted formamide[3]. |
| Catalytic Hydrogenation | Ethanol, Methanol | H₂ gas, Pd/C or Raney Ni catalyst, elevated pressure and temperature | Not Specified | A "green" reduction method, but may require specialized high-pressure equipment. Conditions can be optimized for selectivity[4]. |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from a similar, high-yielding reduction of a cyclic ester[1].
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aqueous sodium hydroxide (NaOH) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter flask
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly add ethyl acetate dropwise to the reaction mixture at 0 °C to quench the excess LiAlH₄. This should be followed by the cautious addition of a 10% aqueous solution of sodium hydroxide.
-
Allow the resulting mixture to stir for an additional 30 minutes at room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the aluminum salts. Wash the filter cake with THF.
-
Combine the filtrate and washes, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (tetrahydrofuran-2-yl)methanol.
-
The product can be further purified by distillation or column chromatography if necessary.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the reduction.
Experimental Workflow for LiAlH₄ Reduction
Caption: Step-by-step workflow for the LiAlH₄ reduction protocol.
References
- 1. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN103172521B - Method of substituting formamide with vitride reduction cycle - Google Patents [patents.google.com]
- 4. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
Application Notes and Protocols: Hydrolysis of Ethyl Tetrahydrofuran-2-carboxylate to Tetrahydrofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofuran-2-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its derivatives are integral to the structure of various therapeutics, including antibiotics and antivirals. A common and crucial step in the synthesis of these molecules is the hydrolysis of ethyl tetrahydrofuran-2-carboxylate to the corresponding carboxylic acid. This document provides detailed protocols for two primary methods of this hydrolysis: a chemoenzymatic approach for enantioselective synthesis and a general base-catalyzed chemical hydrolysis.
Applications in Drug Development
Tetrahydrofuran-2-carboxylic acid and its enantiomers are key intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs). For instance, the chiral integrity of this molecule is crucial for its application in the synthesis of β-lactam antibiotics, where it serves as a fundamental component in building the complex stereochemistry of the final drug product. Furthermore, this compound is utilized in the creation of antiviral medications, highlighting its versatility and importance in medicinal chemistry. The efficient and controlled synthesis of tetrahydrofuran-2-carboxylic acid is therefore a critical consideration in the pipeline of drug discovery and development.
Experimental Protocols
Two distinct methodologies for the hydrolysis of this compound are presented below. The first is a chemoenzymatic method that allows for the kinetic resolution of a racemic ester to yield an enantiomerically enriched carboxylic acid. The second is a standard base-catalyzed hydrolysis (saponification) suitable for general synthesis.
Protocol 1: Chemoenzymatic Hydrolysis for (R)-Tetrahydrofuran-2-carboxylic Acid
This protocol details the enantioselective hydrolysis of racemic ethyl (±)-tetrahydrofuran-2-carboxylate to produce (R)-tetrahydrofuran-2-carboxylic acid using a protease from Aspergillus melleus.[1]
Materials:
-
Ethyl (±)-tetrahydrofuran-2-carboxylate
-
Aspergillus melleus protease
-
Potassium phosphate buffer (1.5 M, pH 8)
-
N,N-dicyclohexylamine (DCHA)
-
Methyl ethyl ketone
-
Methanol
Procedure:
-
Prepare a 2 M solution of ethyl (±)-tetrahydrofuran-2-carboxylate (288 g/L) in a 1.5 M potassium phosphate buffer (pH 8).
-
Add Aspergillus melleus protease to the solution to a final concentration of 0.2% (w/v).
-
Stir the mixture at room temperature for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, separate the aqueous layer containing the (R)-tetrahydrofuran-2-carboxylic acid from the unreacted (S)-ethyl tetrahydrofuran-2-carboxylate by partition.
-
To the aqueous layer, add N,N-dicyclohexylamine (DCHA) in a 5:1 mixture of methyl ethyl ketone/methanol.
-
The crystalline salt of (R)-tetrahydrofuran-2-carboxylic acid with DCHA will precipitate.
-
Filter the precipitate and dry to obtain the final product.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes a general method for the hydrolysis of this compound using lithium hydroxide. This method is adapted from a procedure for a structurally similar ester and is expected to be effective.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.
-
To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 2-3 equivalents).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of 3-4 by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer again with ethyl acetate to ensure complete product recovery.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tetrahydrofuran-2-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the quantitative data for the described hydrolysis protocols.
Table 1: Chemoenzymatic Hydrolysis of Ethyl (±)-Tetrahydrofuran-2-carboxylate [1]
| Parameter | Value |
| Substrate | Ethyl (±)-tetrahydrofuran-2-carboxylate |
| Enzyme | Aspergillus melleus protease |
| Substrate Concentration | 2 M (288 g/L) |
| Buffer | 1.5 M Potassium Phosphate, pH 8 |
| Reaction Time | 20 hours |
| Temperature | Room Temperature |
| Product | (R)-Tetrahydrofuran-2-carboxylic acid |
| Enantiomeric Excess (ee) | >99% (after DCHA salt precipitation) |
| Overall Yield | 22% |
Table 2: Illustrative Data for Base-Catalyzed Hydrolysis
| Parameter | Illustrative Value |
| Substrate | This compound |
| Base | Lithium Hydroxide Monohydrate |
| Solvent System | THF/H₂O (2:1) |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Product | Tetrahydrofuran-2-carboxylic acid |
| Yield | >90% |
| Purity (by NMR/HPLC) | >95% |
Visualizations
Experimental Workflow for Chemoenzymatic Hydrolysis
Caption: Workflow for Chemoenzymatic Hydrolysis.
Experimental Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for Base-Catalyzed Hydrolysis.
Signaling Pathway: General Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
References
Application Note: Scale-Up Synthesis of Ethyl Tetrahydrofuran-2-carboxylate
Abstract
This application note provides a comprehensive protocol for the scale-up synthesis of ethyl tetrahydrofuran-2-carboxylate, a valuable intermediate in the pharmaceutical and fine chemical industries. The described method focuses on the catalytic hydrogenation of ethyl 2-furoate, a readily available starting material. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, data presentation for easy comparison of reaction parameters, and critical safety considerations for large-scale production.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. Its saturated heterocyclic structure provides a scaffold for diverse chemical modifications. The most direct and atom-economical route to this compound is the catalytic hydrogenation of the corresponding furan derivative, ethyl 2-furoate. This process involves the saturation of the furan ring under a hydrogen atmosphere using a heterogeneous catalyst. For industrial applications, the efficiency, safety, and scalability of this transformation are of paramount importance. This note details a robust and scalable protocol using a supported ruthenium catalyst, known for its high activity and selectivity in furan ring hydrogenation.
Data Presentation
The following table summarizes key quantitative data for the scale-up synthesis of this compound via catalytic hydrogenation of ethyl 2-furoate.
| Parameter | Value | Units | Notes |
| Starting Material | Ethyl 2-furoate | - | Purity >98% |
| Product | This compound | - | - |
| Catalyst | 5% Ruthenium on Carbon (Ru/C) | - | Activated, dry powder |
| Catalyst Loading | 1.0 - 2.0 | mol % | Relative to ethyl 2-furoate |
| Substrate Concentration | 20 - 40 | % (w/v) in Ethanol | - |
| Solvent | Ethanol (anhydrous) | - | - |
| Hydrogen Pressure | 20 - 40 | bar | - |
| Reaction Temperature | 80 - 100 | °C | - |
| Reaction Time | 8 - 12 | hours | Monitored by GC-MS |
| Typical Yield | 90 - 95 | % | Isolated yield |
| Product Purity | >99 | % | By GC analysis |
Experimental Protocols
Materials and Equipment
-
Reactants: Ethyl 2-furoate (≥98%), Hydrogen gas (high purity)
-
Catalyst: 5% Ruthenium on Carbon (5% Ru/C)
-
Solvent: Anhydrous Ethanol
-
Equipment: High-pressure autoclave/hydrogenator equipped with a mechanical stirrer, temperature and pressure controls, and a sampling valve. Standard laboratory glassware for work-up and purification. Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring.
Scale-Up Synthesis Protocol (1 kg Scale)
-
Catalyst Handling and Reactor Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully charge the high-pressure autoclave with 5% Ru/C catalyst (10-20 g, 1-2 mol%).
-
Caution: Ruthenium on carbon is pyrophoric, especially when dry. Handle with extreme care in an inert atmosphere.
-
Add anhydrous ethanol (2.5 L) to the reactor to slurry the catalyst.
-
-
Reactant Addition:
-
In a separate vessel, dissolve ethyl 2-furoate (1.0 kg) in anhydrous ethanol (2.5 L).
-
Transfer the ethyl 2-furoate solution to the autoclave.
-
-
Hydrogenation Reaction:
-
Seal the reactor and purge the headspace with nitrogen several times to remove any residual oxygen.
-
Pressurize the reactor with hydrogen to 20-40 bar.
-
Commence stirring and heat the reactor to 80-100 °C.
-
Maintain the hydrogen pressure and temperature for 8-12 hours.
-
Monitor the reaction progress by periodically taking samples (via the sampling valve) and analyzing them by GC-MS for the disappearance of the starting material.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst.
-
Caution: The filtered catalyst remains pyrophoric and must be quenched carefully (e.g., by slowly adding water to a slurry of the catalyst in a non-flammable solvent).
-
Wash the filter cake with additional ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid with a purity of >99%.
-
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
The scale-up of catalytic hydrogenation reactions presents significant safety hazards that must be carefully managed.
-
Pyrophoric Catalyst: Ruthenium on carbon is highly pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It can ignite spontaneously upon contact with air. Always handle the catalyst under an inert atmosphere. The used catalyst must be carefully quenched before disposal.
-
Flammable Gas: Hydrogen is a highly flammable gas that can form explosive mixtures with air. Ensure the reactor and all connections are leak-proof. The reaction area must be well-ventilated and free of ignition sources.
-
High Pressure: The reaction is conducted at elevated pressures. The autoclave must be rated for the intended operating pressure and temperature and should be equipped with a rupture disc or other pressure relief device.
-
Solvent Flammability: Ethanol is a flammable solvent. Avoid open flames and sparks in the vicinity of the reaction setup.
-
Exothermic Reaction: Catalytic hydrogenation is an exothermic process. Proper temperature control and cooling capabilities are essential to prevent a runaway reaction.
It is imperative that all personnel involved in this process are thoroughly trained in handling high-pressure equipment, pyrophoric materials, and flammable gases. A comprehensive risk assessment should be conducted before commencing any scale-up synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Tetrahydrofuran-2-Carboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl tetrahydrofuran-2-carboxylate. The information is presented in a question-and-answer format to directly address common challenges and optimize reaction yields.
Troubleshooting Guides
Issue: Low or No Yield of this compound
A low or non-existent yield of the desired product is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields in the synthesis of this compound. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low yield.
Step-by-step guidance:
-
Verify Starting Material Purity:
-
Ethyl 2-furoate: Ensure the purity of the starting material. Impurities can inhibit the catalyst or lead to unwanted side reactions. Consider purification by distillation if necessary.
-
Solvent: The solvent, typically ethanol or methanol for hydrogenation, must be dry and of high purity. Water content can affect catalyst activity.
-
-
Review Reaction Conditions:
-
Catalyst: The choice and handling of the catalyst are critical. For hydrogenation of ethyl 2-furoate, palladium on carbon (Pd/C) is commonly used.[1] Ensure the catalyst is not expired or deactivated. The catalyst loading is also a key parameter to optimize.
-
Hydrogen Pressure: Inconsistent or insufficient hydrogen pressure will result in incomplete reaction. Ensure the reaction vessel is properly sealed and pressurized.
-
Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can increase the rate, they may also promote side reactions.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Analyze Byproducts and Side Reactions:
-
If possible, identify any major byproducts. Common side reactions during the hydrogenation of furan rings can include ring opening or the formation of other partially saturated products. The presence of specific byproducts can indicate issues with temperature, pressure, or catalyst activity.
-
Question: I am observing the formation of significant byproducts during my synthesis. What are they likely to be and how can I minimize them?
Answer:
Byproduct formation is a common challenge that can significantly reduce the yield of this compound. The nature of the byproducts depends on the synthetic route employed.
For Hydrogenation of Ethyl 2-Furoate:
-
Potential Byproducts: Incomplete hydrogenation can lead to the presence of dihydrofuran intermediates. More aggressive conditions (high temperature or pressure) can sometimes lead to ring-opening, resulting in linear esters.
-
Minimization Strategies:
-
Catalyst Choice: Use a highly active and selective catalyst. 5% or 10% Pd/C is standard.
-
Optimize Conditions: Carefully control the reaction temperature and pressure. Start with milder conditions and increase them incrementally if the reaction is too slow.
-
Solvent: The choice of solvent can influence selectivity. Ethanol is a common choice for this hydrogenation.
-
For Cyclization-Based Syntheses:
-
In syntheses involving cyclization of precursors to form the tetrahydrofuran ring, byproducts can arise from incomplete cyclization, alternative cyclization pathways, or subsequent side reactions.[1]
-
Minimization Strategies:
-
Stoichiometry: Ensure precise control over the stoichiometry of the reactants.
-
Temperature Control: Maintain the recommended temperature profile for the cyclization reaction.
-
Purification of Intermediates: Purifying the cyclization product before hydrogenation can prevent the conversion of byproducts in the subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and commonly employed method is the catalytic hydrogenation of ethyl 2-furoate. This one-step process is often preferred for its efficiency.
Q2: What are the recommended catalysts and general conditions for the hydrogenation of ethyl 2-furoate?
A2: Palladium on carbon (Pd/C) is the most frequently cited catalyst for this transformation.[1] Typical conditions involve:
-
Catalyst: 5% or 10% Pd/C.
-
Solvent: Ethanol or Methanol.
-
Hydrogen Pressure: Varies, but typically in the range of 50-500 psi.
-
Temperature: Room temperature to slightly elevated temperatures (e.g., 50-70 °C).
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves the following steps:
-
Catalyst Removal: The solid catalyst (e.g., Pd/C) is removed by filtration, often through a pad of celite to ensure complete removal.
-
Solvent Evaporation: The solvent is removed under reduced pressure.
-
Distillation: The crude product is then purified by vacuum distillation to separate it from non-volatile impurities and any byproducts with different boiling points.
-
Chromatography: For very high purity requirements, flash column chromatography on silica gel can be employed.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, alternative multi-step routes exist. One such method involves the cyclization of a suitable precursor followed by hydrogenation. For example, the cyclization of dilithiated ethyl acetoacetate with 1-bromo-2-chloroethane can produce an intermediate that is then hydrogenated to a similar tetrahydrofuran derivative.[1] These routes can be more complex but may be useful in specific research contexts, such as the synthesis of substituted analogs.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Ethyl 2-Furoate
This protocol is a general guideline for the synthesis of this compound via hydrogenation.
Caption: Experimental workflow for hydrogenation.
Materials:
-
Ethyl 2-furoate
-
Palladium on carbon (5% or 10% w/w)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Nitrogen gas
-
Celite
Procedure:
-
A high-pressure reactor is charged with ethyl 2-furoate, ethanol, and Pd/C.
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen.
-
The reactor is pressurized with hydrogen to the desired pressure.
-
The reaction mixture is stirred at the set temperature until the reaction is complete (as determined by TLC or GC analysis).
-
After cooling to room temperature, the reactor is carefully depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol.
-
The combined filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Catalyst | 5% Pd/C | 10% Pd/C | 5% PtO₂ | 85 |
| Temperature (°C) | 25 | 50 | 25 | 92 |
| Pressure (psi) | 50 | 100 | 50 | 78 |
| Time (h) | 12 | 6 | 12 | 95 |
Note: This table is for illustrative purposes to demonstrate how reaction parameters can be varied to optimize the yield. Actual results will depend on the specific experimental setup.
References
Technical Support Center: Purification of Ethyl Tetrahydrofuran-2-Carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of ethyl tetrahydrofuran-2-carboxylate from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from a reaction mixture?
A1: The most common purification strategy involves a combination of liquid-liquid extraction followed by flash column chromatography.[1][2] The typical workup includes quenching the reaction, extracting the product into an organic solvent like ethyl acetate, washing the organic layer to remove water-soluble impurities, drying the organic phase, and concentrating it under reduced pressure.[1][3] The final purification is usually achieved by silica gel chromatography.[1][4]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, reagents, solvents, or by-products of the reaction. Common impurities may include unreacted starting materials, residual solvents like toluene or dimethylformamide (DMF), and potentially regioisomers formed during the synthesis.[2][5] Peroxides can also form, especially if the material has been stored for an extended period.[6]
Q3: How can I effectively remove water from my sample of this compound?
A3: After aqueous workup, the organic layer containing your product should be washed with brine (a saturated solution of NaCl) to help remove dissolved water. Subsequently, the organic phase should be dried using an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2][3]
Q4: What solvent system is recommended for flash chromatography of this compound?
A4: A common and effective mobile phase for the silica gel chromatography of this compound and similar esters is a mixture of hexane and ethyl acetate.[1][4] The ratio of these solvents may need to be optimized based on the polarity of the specific impurities in your crude product, often starting with a less polar mixture and gradually increasing the polarity. A typical starting ratio could be 2:1 hexane/ethyl acetate.[1]
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of the purified this compound can be confirmed using various analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are used to confirm the chemical structure.[1][2][4] Mass spectrometry can verify the molecular weight.[1] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after extraction | - Incomplete extraction from the aqueous layer.- Emulsion formation during extraction.- Product is more water-soluble than anticipated. | - Perform multiple extractions (e.g., three times) with the organic solvent.[1]- Add brine to the aqueous layer to break up emulsions and reduce the solubility of the organic product in the aqueous phase.[3]- Ensure the pH of the aqueous layer is optimized to keep the product in its neutral, less water-soluble form. |
| Product contains residual solvent after evaporation | - Co-evaporation with a high-boiling point solvent (e.g., DMF, DMSO).- Insufficient drying under vacuum. | - If using a high-boiling point solvent, consider removing it via a high-vacuum line (with appropriate cold trap) or by performing a solvent exchange with a more volatile solvent before final concentration.- Ensure the sample is under vacuum for an adequate amount of time and at a suitable temperature to remove all volatile solvents. |
| Poor separation during column chromatography | - Incorrect solvent system (mobile phase).- Overloading the column with crude product.- Column was not packed properly. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first to find a solvent system that gives good separation between your product and impurities.- Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 1:30 to 1:100 ratio of crude product to silica gel by weight).- Ensure the silica gel is packed uniformly in the column to avoid channeling. |
| Final product is a colored oil instead of colorless | - Presence of colored impurities from the reaction.- Degradation of the product during workup or purification. | - Consider treating the crude product with activated carbon to remove colored impurities before chromatography.- Avoid excessive heating during solvent removal and purification steps. |
Experimental Protocols
General Liquid-Liquid Extraction Protocol
This protocol outlines a standard procedure for extracting this compound from an aqueous reaction mixture.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., saturated aqueous NaHCO₃ solution).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product from the aqueous layer.[2] Invert the funnel gently several times, venting frequently to release any pressure buildup.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the product.[1]
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.[2][3]
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]
-
Filter and Concentrate: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Flash Column Chromatography Protocol
This protocol describes the purification of the crude product using silica gel chromatography.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the concentrated sample directly onto the column.
-
Elute: Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).[1][4] Start with a less polar mixture and gradually increase the polarity if necessary to elute the product.
-
Collect Fractions: Collect the eluent in fractions.
-
Monitor Fractions: Monitor the fractions for the presence of the product using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Ratio / Conditions | Reference |
| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate | 2:1 | [1] |
| Flash Chromatography | Silica Gel | n-hexane / Ethyl Acetate | 100:1 to 3:1 gradient | [4] |
| Liquid-Liquid Extraction | - | Ethyl Acetate | Used for extraction from aqueous phase | [2] |
| Washing | - | Brine (Saturated NaCl) | Used to wash the combined organic layers | [1][2] |
| Drying | - | Sodium Sulfate (Na₂SO₄) | Anhydrous, used to dry the organic phase | [1][2] |
Purification Workflow
References
Technical Support Center: Synthesis of Ethyl Tetrahydrofuran-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl tetrahydrofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method for synthesizing this compound is the catalytic hydrogenation of ethyl 2-furoate. This process involves the saturation of the furan ring using hydrogen gas in the presence of a heterogeneous catalyst.
Q2: What are the most common byproducts observed in this synthesis?
During the catalytic hydrogenation of ethyl 2-furoate, several byproducts can form through competing reaction pathways. The most prevalent byproducts include:
-
Ring-opened products: Hydrogenolysis of the furan ring can lead to the formation of linear C5 esters, such as ethyl pentanoate and its isomers.
-
Incompletely hydrogenated intermediates: The reaction may not proceed to completion, resulting in the presence of ethyl dihydrofuran-2-carboxylate isomers.
-
Products from ester group hydrogenolysis: In some cases, the ester group can be reduced, leading to the formation of tetrahydrofurfuryl alcohol.
-
Over-hydrogenation products: Under harsh conditions, further reduction of the tetrahydrofuran ring can occur, although this is less common.
Q3: How do reaction conditions affect the formation of byproducts?
Reaction conditions play a critical role in determining the selectivity of the hydrogenation process. Lower temperatures generally favor the desired ring hydrogenation over ring-opening reactions.[1][2] Higher hydrogen pressure typically promotes the complete saturation of the furan ring to form the desired tetrahydrofuran product.[2] The choice of solvent can also influence the reaction pathway and selectivity.
Q4: Which catalysts are most effective for this synthesis and how do they impact byproduct formation?
Both noble and non-noble metal catalysts are used for the hydrogenation of furan derivatives.[3]
-
Noble Metal Catalysts (Pd, Pt, Ru): These catalysts, often supported on materials like carbon (C) or alumina (Al₂O₃), generally exhibit high activity under milder conditions, which can help to minimize the formation of ring-opened byproducts.[3] Palladium (Pd) and Ruthenium (Ru) are frequently used for furan ring hydrogenation.
-
Non-Noble Metal Catalysts (Ni, Cu): While being a more cost-effective option, these catalysts may require more forcing reaction conditions (higher temperature and pressure), which can potentially increase the yield of undesired byproducts.[1][3]
The choice of catalyst and support can significantly influence the product distribution.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active. |
| Catalyst deactivation. | Use a fresh batch of catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). | |
| High percentage of ring-opened byproducts (e.g., ethyl pentanoate) | Reaction temperature is too high. | Decrease the reaction temperature.[1][2] |
| Inappropriate catalyst choice. | Consider using a more selective catalyst, such as a different noble metal or a bimetallic catalyst. | |
| Presence of incompletely hydrogenated intermediates (dihydrofuran derivatives) | Insufficient reaction time or hydrogen pressure. | Increase the reaction time or hydrogen pressure to ensure complete saturation of the furan ring.[2] |
| Low catalyst activity. | Verify the activity of the catalyst or increase the catalyst loading. | |
| Formation of tetrahydrofurfuryl alcohol | Hydrogenolysis of the ester group. | Use a catalyst that is less prone to ester hydrogenolysis. Milder reaction conditions (lower temperature and pressure) may also reduce this side reaction. |
| Product mixture is difficult to purify | Formation of multiple, closely boiling byproducts. | Optimize reaction conditions (temperature, pressure, catalyst) to improve selectivity towards the desired product. |
| Employ more efficient purification techniques, such as fractional distillation under reduced pressure or preparative chromatography. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Ethyl 2-Furoate
This protocol provides a general methodology for the synthesis of this compound. Optimal conditions may vary depending on the specific catalyst and equipment used.
Materials:
-
Ethyl 2-furoate
-
Hydrogenation catalyst (e.g., 5% Pd/C or 5% Ru/Al₂O₃)
-
Solvent (e.g., ethanol, ethyl acetate, or isopropanol)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation: If required, activate the catalyst according to the manufacturer's instructions. This often involves reduction under a hydrogen flow at an elevated temperature.[3]
-
Reactor Setup: Add the ethyl 2-furoate and the solvent to the high-pressure reactor. Then, carefully add the hydrogenation catalyst under an inert atmosphere.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air. Following the inert gas purge, purge the reactor with hydrogen gas.[3]
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa). Begin stirring and heat the reactor to the desired temperature (e.g., 80-150 °C). Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Product Isolation: Filter the reaction mixture to remove the solid catalyst.[3] The solvent can be removed from the filtrate by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Product Analysis:
The composition of the reaction mixture and the purity of the final product can be analyzed using techniques such as:
-
Gas Chromatography (GC): To identify and quantify the starting material, product, and volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and byproducts.
Data Presentation
The following table summarizes the general influence of catalysts on the selectivity of furan ring hydrogenation, which is analogous to the synthesis of this compound.
| Catalyst | Support | Typical Temperature (°C) | Typical Pressure (MPa) | Selectivity towards Ring Hydrogenation | Tendency for Ring Opening |
| Palladium (Pd) | Carbon (C), Alumina (Al₂O₃) | 80 - 170 | 1 - 5 | High | Moderate |
| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | 80 - 150 | 1 - 5 | High | Moderate to High |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | 100 - 180 | 2 - 8 | Very High | Low to Moderate |
| Nickel (Ni) | Silica (SiO₂), Alumina (Al₂O₃) | 150 - 250 | 3 - 10 | Moderate to High | Moderate to High |
| Copper (Cu) | Chromite, Silica (SiO₂) | 180 - 280 | 5 - 15 | Moderate | High |
Note: This table provides general trends. Actual performance can vary significantly based on catalyst preparation methods and specific reaction conditions.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
"side reactions of ethyl tetrahydrofuran-2-carboxylate with strong bases"
Technical Support Center: Ethyl Tetrahydrofuran-2-Carboxylate Reactions
Welcome to the technical support center for handling this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during reactions involving strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA)?
The primary goal is the deprotonation of the alpha-carbon (the carbon adjacent to the carbonyl group) to form a lithium enolate. This enolate is a key reactive intermediate for various carbon-carbon bond-forming reactions, such as alkylations and aldol additions.
Q2: What are the most common side reactions observed when treating this compound with strong bases?
The most prevalent side reactions include:
-
Ring-opening of the THF solvent: Strong bases like n-butyllithium (n-BuLi) can deprotonate the tetrahydrofuran (THF) solvent, leading to its decomposition into ethylene and the lithium enolate of acetaldehyde.[1][2][3]
-
Claisen Self-Condensation: The formed enolate can react with a molecule of the starting ester, leading to a β-keto ester dimer.
-
Incomplete Deprotonation: Insufficient base or suboptimal reaction conditions can result in an equilibrium mixture of the starting material and the enolate.
-
Base Decomposition: Thermal instability of the strong base, particularly at temperatures above -78 °C for LDA, can reduce its efficacy.
Q3: Why is my reaction yield low even when using a stoichiometric amount of strong base?
Low yields can stem from several factors. Titration of the strong base (e.g., n-BuLi or LDA) is crucial to determine its exact molarity, as concentrations can change over time.[3] Additionally, the purity of the this compound and the solvent is critical. Trace amounts of water or other protic impurities will quench the strong base, reducing the amount available for the desired deprotonation.
Q4: Can the tetrahydrofuran ring of the ester itself open as a side reaction?
While ring-opening of the THF solvent is a known issue with some organolithium reagents, the direct ring-opening of the ester substrate is less common under standard enolate formation conditions (e.g., LDA at -78 °C).[4][5][6][7] However, prolonged reaction times, elevated temperatures, or the use of highly reactive bases could potentially initiate such pathways.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Formation of the Desired Product After Quenching the Enolate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Strong Base | Titrate your organolithium base (e.g., n-BuLi) or freshly prepare your LDA solution immediately before use. | Accurate determination of the base concentration ensures the correct stoichiometry is used, leading to complete deprotonation. |
| Protic Impurities | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Purify the starting ester if necessary. | Removal of water and other protic impurities prevents premature quenching of the strong base. |
| Incorrect Reaction Temperature | Maintain a low temperature (typically -78 °C) during the formation of the enolate, especially when using LDA.[8] | Prevents the thermal decomposition of the base and minimizes side reactions. |
| Insufficient Reaction Time | Allow for sufficient time for the deprotonation to complete. This can range from 30 minutes to 2 hours at -78 °C. | Complete formation of the enolate prior to the addition of an electrophile. |
Issue 2: Formation of a Complex Mixture of Products
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction with THF Solvent | Consider using a more stable etheral solvent like 2-methyltetrahydrofuran (2-MeTHF), which is more resistant to deprotonation by strong bases.[2] | Reduced solvent-related byproducts and improved reaction efficiency. |
| Claisen Self-Condensation | Add the ester slowly to the solution of the strong base at low temperature. This maintains a low concentration of the ester, disfavoring the self-condensation reaction. | Minimization of the β-keto ester byproduct. |
| Thermodynamic vs. Kinetic Enolate | For selective formation of the kinetic enolate, use a bulky base like LDA at low temperatures (-78 °C).[8][9] If the thermodynamic enolate is desired, a smaller, equilibrating base in a protic solvent might be considered, though this can lead to other complications.[10] | Controlled formation of the desired enolate isomer. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and their impact on product distribution. These are representative values and may vary based on specific experimental setups.
| Base | Solvent | Temperature (°C) | Time (min) | Desired Enolate Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| LDA | THF | -78 | 60 | ~95 | Starting Material | <5 |
| LDA | THF | 0 | 30 | ~70 | Claisen Product, Solvent Decomposition Products | 15-25 |
| n-BuLi | THF | -78 | 60 | ~90 | Solvent Decomposition Products | 5-10 |
| n-BuLi | THF | 25 | 10 | <20 | Acetaldehyde Enolate (from THF) | >80[3] |
| NaH | THF | 25 | 120 | ~50 | Incomplete Reaction, Claisen Product | 40-50 |
| KHMDS | Toluene | -78 | 60 | ~95 | Starting Material | <5 |
Experimental Protocols
Protocol 1: General Procedure for the Formation of the Lithium Enolate of this compound
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous diisopropylamine (1.1 equivalents) to a flame-dried, three-neck flask containing anhydrous THF (at a concentration of ~0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.
-
LDA Formation: Stir the resulting solution at -78 °C for 30 minutes to ensure the complete formation of LDA.
-
Ester Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 1-2 hours. The resulting solution contains the lithium enolate and is ready for reaction with an electrophile.
Visualizations
Diagram 1: Key Reaction Pathways
Caption: Competing reaction pathways for this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Enantioselective Synthesis of Ethyl Tetrahydrofuran-2-carboxylate
Welcome to the technical support resource for the synthesis of ethyl tetrahydrofuran-2-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development to troubleshoot and optimize the enantioselectivity of this crucial synthetic process. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of chiral tetrahydrofurans like this compound?
A1: High enantioselectivity is typically achieved through asymmetric catalysis. Key strategies include:
-
Asymmetric Cycloetherification: Utilizing chiral organocatalysts, such as Cinchona-alkaloid-based thioureas, to catalyze the cyclization of ε-hydroxy-α,β-unsaturated ketones.[1] This method is effective even at low catalyst loadings and ambient temperatures.[1]
-
Metal-Catalyzed Asymmetric Cyclization: Transition metal complexes with chiral ligands are widely used. For instance, nickel catalysts with P-chiral bisphosphine ligands (like DI-BIDIME) have shown excellent enantioselectivity (>99:1 er) in the intramolecular reductive cyclization of O-alkynones.[2] Palladium catalysts with chiral phosphine ligands are also effective in asymmetric allylic cycloadditions.[3]
-
Enzymatic Kinetic Resolution: This strategy involves the use of enzymes, such as lipases (e.g., Candida antarctica Lipase B - CAL-B) or esterases, to selectively react with one enantiomer of a racemic mixture of the target molecule or its precursor.[4][5][6] This allows for the separation of the unreacted, enantiomerically enriched substrate.[6][7]
-
Chiral Brønsted Base Catalysis: This approach can be used for the (3+2) annulation of donor-acceptor cyclopropanes with aldehydes or ketones to furnish highly substituted tetrahydrofurans with excellent enantioselectivity.[8]
Q2: How significant is the choice of solvent in affecting the enantiomeric excess (e.e.)?
A2: The solvent choice is critical and can profoundly impact enantioselectivity.[9] It influences the conformation and stability of the catalyst-substrate complex and the transition states. In some cases, changing the solvent can even invert the resulting stereochemistry. Therefore, a solvent screen is a crucial step in reaction optimization.
Q3: My analytical method (chiral HPLC/GC) shows poor separation of enantiomers. What can I do?
A3: Achieving good separation (Resolution > 1.5) is fundamental for accurate e.e. determination.[9] If you are experiencing issues:
-
Optimize the Mobile Phase: For High-Performance Liquid Chromatography (HPLC), adjust the ratio of organic modifiers (e.g., methanol, ethanol, isopropanol) to the non-polar solvent (e.g., hexane).[10] Small amounts of additives can also be beneficial.
-
Select an Appropriate Chiral Stationary Phase (CSP): A wide variety of CSPs are available, based on cellulose, amylose, or cyclodextrins.[10][11][12] The choice of CSP is analyte-dependent, and screening different columns may be necessary.
-
Adjust Temperature: Column temperature can affect retention times and resolution.[13] Experiment with different temperatures to find the optimal condition.
-
Consider Derivatization: If direct separation is difficult, you can derivatize the analyte with a chiral derivatizing agent to form diastereomers, which can be separated on a standard achiral column.[12][14]
Troubleshooting Guide: Low Enantioselectivity
This guide addresses the common problem of achieving lower-than-expected enantiomeric excess (e.e.). Follow this systematic workflow to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Q&A for Troubleshooting
Question: My enantiomeric excess (e.e.) is significantly lower than reported in the literature. What is the first thing I should check?
Answer: Before investigating the reaction itself, you must rigorously validate your analytical method (chiral HPLC or GC).[9] An unoptimized or inaccurate method is a common source of misleading e.e. values.[9] Confirm that you have baseline separation of the two enantiomers and that your method is reproducible.
Question: I've confirmed my analytical method is reliable, but the e.e. is still low and inconsistent between runs. What's next?
Answer: The next step is to meticulously examine the purity of all your materials.[9]
-
Substrate/Reagents: Trace impurities can sometimes act as catalyst poisons or inhibitors, drastically reducing enantioselectivity.[9] Consider purifying your starting materials via distillation, recrystallization, or column chromatography.
-
Catalyst and Ligand: The purity of the chiral catalyst or ligand is paramount. Small variations or impurities can have a major negative impact. It may be necessary to synthesize a fresh batch of the catalyst or purchase a new lot from a reputable supplier.[9]
-
Solvent: Ensure your solvent is anhydrous and free of contaminants like peroxides, which can deactivate the catalyst. Using freshly distilled or purchased anhydrous solvent is recommended.[9]
Question: My reagents are pure, but I still face reproducibility issues. What reaction parameters should I investigate?
Answer: Inconsistent reaction conditions are a likely culprit.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Ensure your reaction is maintained at a consistent and accurate temperature.[9]
-
Atmosphere: If using an air- or moisture-sensitive catalyst, ensure your inert gas (e.g., Argon, Nitrogen) is of high purity and that your glassware is free from leaks.[9]
-
Catalyst Loading and Concentration: The catalyst loading can affect the reaction rate and selectivity. In some cases, high catalyst concentrations can lead to aggregation, which may decrease enantioselectivity.[9] Try running the reaction at different catalyst loadings and substrate concentrations.
Quantitative Data Summary
The following table summarizes representative results from different enantioselective methods for synthesizing chiral tetrahydrofurans.
| Method | Catalyst/Enzyme | Ligand/Substrate | Solvent | Temp (°C) | Yield (%) | e.e. / e.r. |
| Ni-Catalyzed Reductive Cyclization[2] | Ni(ClO₄)₂·6H₂O | DI-BIDIME | Toluene | 80 | up to 99% | >99:1 e.r. |
| Pd-Catalyzed Allylic Cycloaddition[3] | [Pd(allyl)Cl]₂ | Chiral Phosphine | Toluene | 30 | High | High |
| Cu-Catalyzed Henry/Iodocyclization[15] | Cu(OTf)₂ | Chiral Box Ligand | CH₂Cl₂ | -20 to RT | up to 95% | up to 97% e.e. |
| Enzymatic Kinetic Resolution[4] | CAL-B (Lipase) | Racemic Ester | Phosphate Buffer/Toluene | 37 | ~50% (for one enantiomer) | High |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Ethyl (±)-tetrahydrofuran-2-carboxylate via Hydrolysis
This protocol is a general guideline based on the common use of lipases for the kinetic resolution of esters.[4][5][6]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Toluene (or another organic co-solvent)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the racemic this compound (1 equivalent) and the immobilized lipase (e.g., Novozym 435) in a biphasic mixture of phosphate buffer and toluene (e.g., 9:1 v/v).
-
Incubation: Stir the suspension vigorously at a controlled temperature (e.g., 37 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic phase over time. Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ester.
-
Work-up: When the conversion reaches approximately 50% (which maximizes the e.e. of both the remaining ester and the produced acid), terminate the reaction.
-
Filter off the immobilized enzyme and wash it with the organic solvent.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (3x volume).
-
Combine all organic layers. This fraction contains the unreacted, enantiomerically enriched ester.
-
-
Separation:
-
To isolate the hydrolyzed acid, extract the combined organic layers with a saturated NaHCO₃ solution. The carboxylate salt will move to the aqueous phase.
-
Dry the remaining organic layer (containing the enriched ester) over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Acidify the bicarbonate washings to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether. This fraction contains the enantiomerically enriched carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting ester and acid products by column chromatography if necessary.
Protocol 2: General Procedure for Ni-Catalyzed Asymmetric Reductive Cyclization
This protocol is adapted from a reported method for synthesizing chiral tetrahydrofurans with high enantioselectivity.[2]
Materials:
-
O-alkynone substrate
-
Ni(ClO₄)₂·6H₂O (catalyst precursor)
-
DI-BIDIME (chiral ligand)
-
Triethylsilane (Et₃SiH) (reducing agent)
-
Anhydrous Toluene (solvent)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Catalyst Preparation: Inside a glovebox, add Ni(ClO₄)₂·6H₂O and the DI-BIDIME ligand to an oven-dried vial. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the O-alkynone substrate in anhydrous toluene.
-
Initiation: Add the substrate solution to the catalyst mixture, followed by the dropwise addition of triethylsilane (Et₃SiH).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C). Stir for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the mixture with ethyl acetate (3x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched tetrahydrofuran derivative.
-
Analysis: Determine the yield and measure the enantiomeric ratio (e.r.) using chiral HPLC or GC.
Logical Relationship Diagram
Decision Tree for Method Selection
This diagram outlines the decision-making process for selecting an appropriate synthetic strategy based on experimental goals and constraints.
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. Tetrahydrofuran synthesis [organic-chemistry.org]
- 2. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
"removal of residual starting materials from ethyl tetrahydrofuran-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl tetrahydrofuran-2-carboxylate. Our goal is to help you effectively remove residual starting materials and other impurities to achieve high-purity final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and potential residual impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the esterification of tetrahydrofuran-2-carboxylic acid with ethanol. Therefore, the most common residual starting materials are unreacted tetrahydrofuran-2-carboxylic acid and ethanol. Other potential impurities can include reaction solvents, catalysts, and byproducts.
Common Impurities and Starting Materials:
| Compound Name | Role | Rationale for Presence |
| Tetrahydrofuran-2-carboxylic acid | Starting Material | Incomplete reaction conversion.[1] |
| Ethanol | Starting Material / Solvent | Incomplete removal after reaction. |
| Tetrahydrofuran (THF) | Solvent / Byproduct | Often used as a solvent; can also form from degradation of starting materials.[2] |
| Dimethyl sulfoxide (DMSO) | Solvent | Used in some synthetic procedures.[1] |
| N,N-Dimethylformamide (DMF) | Solvent | Used in some synthetic procedures.[1] |
| Diethyl ether (Et₂O) | Extraction Solvent | Used during workup and purification.[1] |
| Pentane / Hexanes | Chromatography Eluent | Used in flash column chromatography.[1][3] |
| Ethyl acetate (EtOAc) | Extraction / Eluent | Used during workup and purification.[1] |
| Nickel-based catalysts (e.g., NiCl₂⋅glyme) | Catalyst | Residual catalyst from cross-coupling reactions.[1] |
| Organic Bases (e.g., DBU, Cs₂CO₃) | Reagent | Used as a base in the reaction.[1] |
| Peroxides and Carbonyl Compounds | Degradation Products | THF can form peroxides upon exposure to air, which can then degrade to other impurities.[4][5] |
Q2: What are the recommended methods for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are flash column chromatography and distillation.
-
Flash Column Chromatography: This is the most widely cited method for purifying this compound on a laboratory scale.[1][3] It is effective at removing non-volatile impurities such as unreacted carboxylic acid, catalysts, and baseline materials.
-
Distillation: If the primary impurities are residual solvents or other volatile compounds, vacuum distillation can be an effective purification method. The boiling point of the target compound must be sufficiently different from the impurities.
-
Aqueous Workup/Extraction: A standard aqueous workup can remove water-soluble impurities, such as salts and some polar organic compounds, before final purification.[6]
-
Treatment for Peroxides: If contamination with peroxides from THF is suspected, specific treatments may be necessary, such as passing the material through activated alumina or using a reducing agent.[5]
Q3: How can I detect and quantify residual starting materials and solvents?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for identifying and quantifying residual starting materials and major byproducts by comparing the integrals of characteristic peaks to the product peaks.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is the preferred method for detecting and quantifying volatile impurities, particularly residual solvents.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for detecting non-volatile impurities, such as unreacted starting acid or catalyst residues.[9][10]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and assessing the purity of column chromatography fractions.[1]
Q4: Are there established limits for residual solvents in pharmaceutical products?
A4: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for residual solvents in pharmaceuticals. Solvents are categorized into classes based on their toxicity.
-
Class 1: Solvents to be avoided due to unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[10]
-
Class 2: Solvents with inherent toxicity that should be limited in concentration (e.g., Methylene chloride, Toluene).[10]
-
Class 3: Solvents with low toxic potential that are considered less of a risk to human health (e.g., Ethanol, Acetone, Ethyl acetate).[10]
Researchers should always aim to minimize residual solvents to the lowest practicable level.
Troubleshooting Guides
Problem: My ¹H NMR spectrum shows broad peaks and unidentifiable signals.
| Possible Cause | Troubleshooting Step |
| Residual Acid: Unreacted tetrahydrofuran-2-carboxylic acid can cause peak broadening, especially for protons near the ester group. | Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic impurities. |
| Paramagnetic Impurities: Trace amounts of residual metal catalysts (e.g., Nickel) can lead to significant peak broadening. | Filter the crude product through a short plug of silica gel or celite before concentration. If the problem persists, consider a more rigorous chromatographic purification.[11] |
| Water: The presence of water can broaden exchangeable proton signals (like -OH or -NH) and affect the resolution of the spectrum. | Ensure the product is thoroughly dried under high vacuum. If necessary, dissolve the product in a dry solvent and dry over an anhydrous agent like Na₂SO₄ or MgSO₄.[6] |
Problem: I see a persistent spot on my TLC plate that co-elutes with my product.
| Possible Cause | Troubleshooting Step |
| Isomeric Impurity: A structural isomer may have a very similar polarity to the desired product. | 1. Change the Solvent System: Experiment with different solvent systems for your chromatography. Adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic ones) can alter selectivity. 2. Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) column. |
| Non-UV Active Impurity: The spot may be a byproduct that is not visible under UV light but stains with permanganate or other agents. | Use multiple visualization techniques for your TLC plates (e.g., UV light, potassium permanganate stain, iodine chamber) to ensure all spots are being detected.[1] |
Problem: My final product is an oil, but the literature reports a solid.
| Possible Cause | Troubleshooting Step |
| Residual Solvents: Entrapped solvents can act as a plasticizer, preventing crystallization and keeping the product as an oil or gum. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is stable. 2. Solvent Displacement: Dissolve the oily product in a minimal amount of a low-boiling point solvent (like pentane or diethyl ether) and re-concentrate under vacuum. Repeat this process several times to azeotropically remove higher-boiling point solvents. |
| Purity Issues: The presence of even small amounts of impurities can inhibit crystallization (eutectic mixture formation). | Re-purify the material using a different method. If you used column chromatography, try a fractional distillation under vacuum, or vice-versa. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general method for purifying this compound on a laboratory scale.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the solvent system's eluent. Add a small amount of silica gel to this solution to create a slurry.
-
Concentration: Gently remove the solvent from the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Column Packing: Pack a glass chromatography column with silica gel (mesh size 32-64 or similar) using a suitable eluent (e.g., 5-10% Ethyl Acetate in Hexanes).[1] Ensure the silica bed is compact and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (forced-flow). Collect fractions in test tubes or vials.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combination and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: GC/MS Analysis for Residual Solvents
This protocol outlines the steps for analyzing a sample for volatile impurities.
-
Standard Preparation: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., THF, ethanol, hexanes, ethyl acetate) in a suitable, high-purity solvent that does not interfere with the analysis (e.g., methanol or isopropanol). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the purified this compound (e.g., 10 mg) into a GC vial. Dissolve it in a known volume of the high-purity solvent to create a solution of known concentration.
-
Instrument Setup: Use a GC/MS system equipped with a suitable capillary column (e.g., a DB-624 or similar phase designed for volatile organics). Set up the instrument with an appropriate temperature program to separate the solvents of interest.
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Identify impurities in the sample by comparing their retention times and mass spectra to the standards.[7] Quantify the amount of each residual solvent by using the calibration curve.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common impurity issues in product purification.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. EP3214108A1 - Process for removal of tetrahydrofuran - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4233228A - Purification of tetrahydrofuran - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
"stability of ethyl tetrahydrofuran-2-carboxylate under different reaction conditions"
Welcome to the technical support center for ethyl tetrahydrofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable cyclic ether ester under neutral conditions. However, its stability is significantly influenced by the presence of acids, bases, and strong oxidizing or reducing agents. The ester functional group is susceptible to hydrolysis, while the tetrahydrofuran (THF) ring can be sensitive to strong acids and oxidation.
Q2: Under what conditions is this compound prone to hydrolysis?
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester can hydrolyze to tetrahydrofuran-2-carboxylic acid and ethanol. This reaction is reversible.[2] To drive the reaction to completion, an excess of water is typically used.[2][3]
-
Base-Catalyzed Hydrolysis (Saponification): This process, using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is irreversible and generally faster than acid-catalyzed hydrolysis.[2] It yields the salt of the carboxylic acid (e.g., sodium tetrahydrofuran-2-carboxylate) and ethanol.
Q3: What are the expected degradation products of this compound under different conditions?
The primary degradation pathways involve the ester and the tetrahydrofuran ring:
-
Hydrolysis: Produces tetrahydrofuran-2-carboxylic acid and ethanol.
-
Strong Oxidation: The tetrahydrofuran ring is susceptible to oxidation, which can lead to the formation of γ-butyrolactone and other ring-opened products.[4][5][6]
-
Reduction: The ester group can be reduced to an alcohol, yielding (tetrahydrofuran-2-yl)methanol.
-
Strong Acids: At elevated temperatures, strong acids can potentially lead to the ring-opening of the tetrahydrofuran moiety.
Troubleshooting Guides
Issue 1: Low Yield in Reactions Due to Suspected Hydrolysis
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of tetrahydrofuran-2-carboxylic acid as a byproduct, detectable by techniques like NMR or LC-MS.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic or Basic Contaminants in Reagents or Solvents | Ensure all reagents and solvents are pure and neutral before use. If necessary, distill solvents and use freshly opened reagents. |
| Hydrolysis During Aqueous Workup | - Perform aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.[1]- Use a weak base, such as cold, saturated sodium bicarbonate solution, to neutralize any acid catalysts. Avoid strong bases which can accelerate saponification.[1]- Minimize the contact time between the organic layer and the aqueous phase.[1] |
| Incomplete Reaction | Monitor the reaction progress using TLC or other analytical methods to ensure it has gone to completion before initiating the workup. |
| Inefficient Extraction | Use a brine wash (saturated aqueous NaCl) to reduce the solubility of the ester in the aqueous layer and improve extraction efficiency.[1] |
| Residual Water in the Organic Layer | Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[1] |
Issue 2: Unexpected Side Products in Oxidation Reactions
Symptoms:
-
Formation of γ-butyrolactone or other oxidized byproducts.
-
Complex product mixture observed by GC-MS or NMR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-oxidation of the Tetrahydrofuran Ring | - Choose a milder oxidizing agent if the THF ring is not the intended target.- Carefully control the stoichiometry of the oxidizing agent.- Maintain a low reaction temperature to improve selectivity. |
| Reaction with Atmospheric Oxygen | If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon). |
| Instability of Reagents | Some oxidizing agents can be unstable. Use freshly prepared or properly stored reagents. |
Issue 3: Incomplete Reduction of the Ester Group
Symptoms:
-
Starting material (this compound) remains in the final product mixture.
-
Low yield of the desired alcohol, (tetrahydrofuran-2-yl)methanol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent. For powerful reducing agents like LiAlH₄, at least two equivalents are needed for the reduction of an ester to an alcohol.[7] |
| Inappropriate Reducing Agent | Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[8] Use a more potent reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[8][9] |
| Low Reaction Temperature | While some reductions are performed at low temperatures to control selectivity, the reaction may be too slow. Consider allowing the reaction to warm to room temperature or gently heating if the reagents are stable under those conditions. |
| Deactivation of the Reducing Agent | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions, as water will quench strong reducing agents. |
Data Summary
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Reagents/Environment | Expected Stability/Reactivity | Primary Transformation Product(s) |
| Acidic | Dilute aqueous HCl or H₂SO₄, heat | Unstable (hydrolysis) | Tetrahydrofuran-2-carboxylic acid, Ethanol |
| Basic | Aqueous NaOH or KOH, heat | Unstable (saponification) | Salt of Tetrahydrofuran-2-carboxylic acid, Ethanol |
| Thermal | High temperatures (exact data not available) | Likely stable at moderate temperatures; degradation at higher temperatures. | Decomposition products (specifics not detailed in literature) |
| Oxidative | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Tetrahydrofuran ring is susceptible to oxidation. | γ-Butyrolactone, ring-opened products |
| Reductive | Strong reducing agents (e.g., LiAlH₄) | Ester group is readily reduced. | (Tetrahydrofuran-2-yl)methanol |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification) of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like a 1:1 mixture of THF and water.
-
Addition of Base: Add 3 equivalents of aqueous sodium hydroxide (e.g., 2M solution).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until all the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the alcohol product is desired, it can be distilled from the reaction mixture.
-
To isolate the carboxylic acid, carefully acidify the cooled reaction mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tetrahydrofuran-2-carboxylic acid.
-
Protocol 2: Reduction of this compound with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution or suspension of at least 2 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Quenching: Carefully quench the excess LiAlH₄ by slowly adding ethyl acetate, followed by the dropwise addition of water and then a 15% aqueous solution of NaOH.
-
Workup:
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tetrahydrofuran-2-yl)methanol.
-
Visualizations
Caption: Hydrolysis pathways for this compound.
Caption: Troubleshooting workflow for low ester yield.
Caption: Major oxidation and reduction products.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation of Tetrahydrofuran [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Work-up Procedures for Reactions Containing Ethyl Tetrahydrofuran-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the work-up and troubleshooting of chemical reactions involving ethyl tetrahydrofuran-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up and purification of this compound.
| Problem / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield After Extraction | 1. Product is partially water-soluble. The tetrahydrofuran ring and the ester functionality can impart some water solubility. 2. Incomplete extraction from the aqueous layer. 3. Hydrolysis of the ester. The ester may have been hydrolyzed to the more water-soluble tetrahydrofuran-2-carboxylic acid during an acidic or basic wash. | 1. "Salting out": Wash the organic layer with a saturated brine (NaCl) solution to decrease the solubility of the organic product in the aqueous phase.[1][2] 2. Perform multiple extractions: Use 3-4 smaller volume extractions with the organic solvent rather than a single large volume extraction. 3. Control pH: Avoid strongly acidic or basic aqueous washes if possible. If a basic wash is necessary, use a weak base like sodium bicarbonate and minimize contact time. If an acidic wash is required, use a dilute acid and perform the extraction at a low temperature. |
| Persistent Emulsion During Extraction | 1. High concentration of polar organic solvents from the reaction mixture (e.g., THF, DMF).[3] 2. Presence of insoluble byproducts or surfactant-like impurities. [1] 3. Vigorous shaking of the separatory funnel. [4] | 1. Solvent Removal: If possible, remove volatile organic solvents like THF by rotary evaporation before the aqueous work-up.[3] 2. "Salting out": Add solid NaCl or a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1][4] 3. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4] 4. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[1][5] 5. Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.[1][6] |
| Product Contaminated with Tetrahydrofuran-2-carboxylic Acid | 1. Ester hydrolysis during aqueous work-up. This can be catalyzed by acidic or basic conditions.[3] 2. Incomplete reaction if the ester was the starting material for a hydrolysis reaction. | 1. Neutral or Brine Washes: Use deionized water or brine for initial washes instead of acidic or basic solutions. 2. Column Chromatography: Purify the crude product using silica gel column chromatography. The carboxylic acid is significantly more polar than the ester and will have a lower Rf value. 3. Acid/Base Extraction: To remove the acidic impurity, dissolve the crude product in an organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer. Re-acidification of the aqueous layer and extraction would allow for recovery of the carboxylic acid if desired.[7] |
| Presence of Unidentified Impurities | 1. Side reactions during the synthesis. 2. Decomposition of the starting materials or product. | 1. Purification: Utilize column chromatography, distillation, or preparative HPLC for purification. 2. Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent system may be effective. |
Frequently Asked Questions (FAQs)
Q1: My reaction was performed in THF. How does this affect my aqueous work-up?
A1: THF is miscible with water, which can lead to the formation of emulsions and a decrease in the efficiency of extractions as some of the product may be retained in the aqueous layer. It is highly recommended to remove the THF by rotary evaporation before beginning the aqueous work-up, especially for larger scale reactions.[3] If removal is not practical, dilute the reaction mixture significantly with your extraction solvent and wash the organic layer multiple times with water or brine.[3]
Q2: How can I check if my this compound has hydrolyzed during the work-up?
A2: You can monitor for hydrolysis using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product, tetrahydrofuran-2-carboxylic acid, is more polar than the corresponding ethyl ester and will have a lower Retention Factor (Rf) on a TLC plate. In LC-MS, you would observe a peak corresponding to the molecular weight of the carboxylic acid.
Q3: What are the best practices for drying the organic layer containing my product?
A3: After separating the organic layer, it should be dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent, swirl the flask, and let it stand for at least 10-15 minutes. If the drying agent clumps together, add more until some of it remains free-flowing. Finally, filter or decant the dried organic solution to remove the drying agent before concentrating the solvent.
Q4: Is this compound stable to acidic and basic conditions?
A4: Esters, in general, are susceptible to hydrolysis under both acidic and basic conditions.[3] The reaction is reversible under acidic conditions and irreversible under basic conditions (saponification).[3] For work-up procedures, it is advisable to use mild acidic or basic solutions (e.g., dilute HCl or saturated NaHCO₃) and to minimize the contact time. If your desired product is the ester, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.
Data Presentation
Table 1: Purity and Yield Data for Tetrahydrofuran-2-carboxylic Acid Purification
The following data is derived from a manufacturing process for optically active tetrahydrofuran-2-carboxylic acid, the hydrolyzed form of the target ester. This illustrates the purity and yields that can be achieved through a well-optimized work-up and purification protocol.
| Step/Solvent System | Chemical Purity (%) | Optical Purity (% e.e.) | Overall Yield (%) | Reference |
| Toluene as cleaning solvent, THF as extraction solvent | 99.2 | 99.5 | 76.8 | [8] |
| p-Xylene as cleaning solvent, THF as extraction solvent | 99.3 | 99.5 | 77.4 | [8] |
| Toluene as cleaning solvent, Methyl Ethyl Ketone as extraction solvent | 96.3 | 99.5 | 77.6 | [8] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure for a Reaction Mixture Containing this compound
This protocol provides a general guideline for the extractive work-up of a reaction mixture where this compound is the desired product.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.[3]
-
Dilution: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Quenching (if necessary): If the reaction contains reactive reagents, cool the mixture in an ice bath and slowly add a quenching solution (e.g., water, saturated ammonium chloride, or a dilute acid).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with:
-
Deionized water to remove water-soluble byproducts.
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic components. Vent the separatory funnel frequently as CO₂ may be generated.
-
Saturated aqueous sodium chloride (brine) to reduce the solubility of the organic product in the aqueous layer and to aid in the removal of water from the organic layer.[2]
-
-
-
Separation: After each wash, allow the layers to fully separate and drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Further purify the crude product by vacuum distillation or silica gel column chromatography as needed.
Visualizations
Caption: General work-up workflow for isolating this compound.
Caption: Decision-making workflow for troubleshooting emulsions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 8. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]
"alternative catalysts for the synthesis of ethyl tetrahydrofuran-2-carboxylate"
Technical Support Center: Synthesis of Ethyl Tetrahydrofuran-2-Carboxylate
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for various catalytic approaches.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its derivatives, categorized by the type of catalytic system employed.
General Issues
Question: My reaction is not proceeding to completion, and I observe unreacted starting materials. What are the common causes?
Answer:
-
Catalyst Inactivity: The catalyst may be deactivated due to improper handling, exposure to air or moisture, or poisoning by impurities in the starting materials or solvent. Ensure the catalyst is fresh or properly activated and that all reagents and solvents are of appropriate purity and anhydrous where required.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for the specific catalytic system. Review the literature for the recommended conditions for the catalyst you are using. Consider a systematic optimization of these parameters.
-
Poor Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the catalyst surface. Ensure vigorous stirring throughout the reaction.
Question: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
Answer:
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product over thermodynamic side products.
-
Catalyst Choice: The choice of catalyst and ligands can significantly influence selectivity. For example, in metal-catalyzed reactions, tuning the steric and electronic properties of the ligands can enhance selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the reaction pathway. Experiment with different solvents to find one that favors the desired transformation.
Transition Metal Catalysis (e.g., Pd, Rh, Cu)
Question: My palladium-catalyzed cyclization/hydrogenation is sluggish or fails. What should I check?
Answer:
-
Catalyst Deactivation: Palladium catalysts, especially Pd/C, can be poisoned by sulfur, nitrogen, or halogen-containing compounds. Ensure your starting materials and solvent are free from these impurities. The catalyst may also be deactivated by agglomeration of metal particles; consider using a fresh batch of catalyst.
-
Hydrogen Source and Pressure: For hydrogenation reactions, ensure a pure hydrogen source and that the system is properly sealed to maintain the required pressure. Leaks in the hydrogenation apparatus are a common cause of reaction failure.
-
Solvent Choice: The solvent can influence the catalyst's activity. Alcohols like ethanol or methanol are commonly used for Pd/C hydrogenations.
Question: I am attempting an enantioselective synthesis using a chiral transition metal complex, but the enantiomeric excess (ee) is low. What can I do?
Answer:
-
Ligand Purity: The optical purity of the chiral ligand is crucial. Ensure you are using a ligand with high enantiomeric purity.
-
Catalyst Preparation: The method of preparing the active catalyst can impact its enantioselectivity. Follow the literature procedure for catalyst formation carefully.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
-
Additives: Some reactions require additives (e.g., a specific base or co-catalyst) to achieve high enantioselectivity.
Lewis Acid Catalysis (e.g., Sn(OTf)₂, MgI₂, BF₃·OEt₂)
Question: My Lewis acid-catalyzed reaction is giving a low yield and a complex mixture of products. What are the likely causes?
Answer:
-
Stoichiometry of Lewis Acid: The amount of Lewis acid can be critical. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions or decomposition of the starting materials or product. An optimization of the catalyst loading is recommended.
-
Water Content: Lewis acid-catalyzed reactions are often highly sensitive to moisture. Ensure you are using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Many Lewis acid-catalyzed reactions are performed at low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions. Carefully control the reaction temperature.
Organocatalysis
Question: My organocatalyzed reaction is slow, or the catalyst seems to be degrading. What should I consider?
Answer:
-
Catalyst Stability: Some organocatalysts can be sensitive to air, moisture, or light. Check the stability of your chosen catalyst under the reaction conditions.
-
Acid/Base Sensitivity: Many organocatalytic reactions are sensitive to the pH of the reaction medium. The presence of acidic or basic impurities can inhibit the catalyst.
-
Concentration Effects: The concentration of the reactants and the catalyst can influence the reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: Direct one-pot synthesis of this compound is not widely reported in the literature. A common and well-documented approach is a two-step process involving the cyclization of a suitable precursor to form a 2-alkylidenetetrahydrofuran, followed by hydrogenation of the exocyclic double bond. For example, the cyclization of dilithiated ethyl acetoacetate with 1-bromo-2-chloroethane, followed by Pd/C-catalyzed hydrogenation, yields ethyl (tetrahydrofuran-2-yl)acetate.[1][2]
Q2: Are there any enantioselective methods available?
A2: Yes, enantioselective synthesis of substituted tetrahydrofurans has been achieved using various catalytic systems. For instance, a one-pot Cu-catalyzed asymmetric Henry reaction followed by iodocyclization can produce 2,5-polysubstituted tetrahydrofurans with high enantioselectivities.[3] While not a direct synthesis of the target molecule, such strategies can provide chiral building blocks that can be further elaborated.
Q3: What are the advantages of using biocatalysis for this synthesis?
A3: Biocatalysis offers the potential for high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions (room temperature, atmospheric pressure, neutral pH). Enzymes can be used for kinetic resolution of racemic mixtures of (tetrahydrofuran-2-yl)acetates to obtain enantiomerically pure products.[2] However, direct biocatalytic synthesis of the tetrahydrofuran ring is less common and an area of ongoing research.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved by column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of any remaining impurities. Distillation under reduced pressure can also be an effective method for purification, especially on a larger scale.
Q5: What are common side reactions to be aware of?
A5: In Lewis acid-catalyzed reactions, side reactions can include polymerization of the starting materials or rearrangement of intermediates. In transition metal-catalyzed reactions, side products can arise from incomplete reaction, over-reduction, or isomerization of double bonds. For example, in the synthesis of 2-alkylidenetetrahydrofurans, mixtures of E/Z isomers may be formed.[2]
Quantitative Data Presentation
The following tables summarize quantitative data for different catalytic approaches towards the synthesis of ethyl (tetrahydrofuran-2-yl)acetate and related derivatives.
Table 1: Two-Step Synthesis of Ethyl (tetrahydrofuran-2-yl)acetate via Cyclization and Hydrogenation [1][2]
| Step | Precursor | Reagents and Conditions | Catalyst | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1. Cyclization | Ethyl acetoacetate | 1) LDA (2.3 equiv), 2) Br(CH₂)₂Cl | - | - | THF | -78 to reflux | 26 | ~75 |
| 2. Hydrogenation | Ethyl (dihydrofuran-2(3H)-ylidene)acetate | H₂ (1 atm) | 10% Pd/C | 0.5 equiv | EtOH | 20 | 48 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (tetrahydrofuran-2-yl)acetate via Cyclization and Hydrogenation[1][2]
Step 1: Synthesis of Ethyl (dihydrofuran-2(3H)-ylidene)acetate
-
To a solution of diisopropylamine (2.3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (2.3 equivalents) dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at 0 °C.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the LDA solution at 0 °C and stir for 1 hour.
-
Cool the reaction mixture to -78 °C and add 1-bromo-2-chloroethane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (dihydrofuran-2(3H)-ylidene)acetate.
Step 2: Hydrogenation to Ethyl (tetrahydrofuran-2-yl)acetate
-
Dissolve the ethyl (dihydrofuran-2(3H)-ylidene)acetate (1.0 equivalent) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (0.5 equivalents by weight) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (1 atm, balloon) and stir vigorously at room temperature for 48 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl (tetrahydrofuran-2-yl)acetate.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Tetrahydrofuran-2-carboxylate and Methyl Tetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of ethyl tetrahydrofuran-2-carboxylate and mthis compound, two structurally similar ester compounds. While both serve as valuable intermediates in organic synthesis, their reactivity profiles exhibit subtle but significant differences primarily attributable to the nature of their ester alkyl groups. This document summarizes their physicochemical properties, compares their expected reactivity in common chemical transformations, and provides detailed experimental protocols for key reactions.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are essential for understanding their behavior in different reaction conditions and for developing appropriate experimental setups.
| Property | Mthis compound | This compound |
| CAS Number | 37443-42-8[1][2][3] | 16874-34-3[4] |
| Molecular Formula | C₆H₁₀O₃[1][2] | C₇H₁₂O₃[4] |
| Molecular Weight | 130.14 g/mol [1][2][3] | 144.17 g/mol [4] |
| Appearance | Colorless to brown clear liquid[1][2] | Liquid (predicted) |
| Boiling Point | 180 °C / 680 mmHg[1][2] | Not available |
| Density | 1.11 g/mL[2] | Not available |
| Refractive Index | n20D 1.44[2] | Not available |
Comparative Reactivity Analysis
The primary difference in reactivity between methyl and this compound stems from the steric and electronic effects of the methyl versus the ethyl group attached to the carboxylate moiety.
Theoretical Framework: Steric and Electronic Effects
In general, the reactivity of esters in nucleophilic acyl substitution reactions, such as hydrolysis and reduction, is influenced by both steric hindrance around the carbonyl carbon and the electronic nature of the alkoxy group.
-
Steric Hindrance: The bulkier ethyl group in this compound is expected to present greater steric hindrance to the approach of a nucleophile compared to the smaller methyl group in its counterpart. This increased steric bulk generally leads to a slower reaction rate.
-
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group, which can slightly decrease the electrophilicity of the carbonyl carbon. However, this electronic effect is generally considered to be less significant than the steric effect in influencing the overall reaction rate of nucleophilic acyl substitution.
Based on these principles, mthis compound is expected to be more reactive than this compound in reactions such as hydrolysis and reduction.
Reactivity in Key Chemical Transformations
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis of esters is a fundamental reaction that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon.
Expected Reactivity: Due to the smaller size of the methoxy group, mthis compound is anticipated to undergo hydrolysis at a faster rate than this compound. The ethyl group provides more steric hindrance, slowing down the initial attack of the hydroxide ion.
Reduction with Hydride Reagents
Reduction of esters to primary alcohols is a common transformation, often carried out with strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism also involves nucleophilic attack of a hydride ion on the carbonyl carbon.
Expected Reactivity: Similar to hydrolysis, the reduction of mthis compound with LiAlH₄ is expected to be faster than that of the ethyl ester. The less hindered carbonyl group of the methyl ester allows for a more facile attack by the hydride reagent.
Experimental Protocols
The following are representative experimental protocols for the base-catalyzed hydrolysis and reduction of alkyl tetrahydrofuran-2-carboxylates. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Base-Catalyzed Hydrolysis
Objective: To hydrolyze the ester to the corresponding carboxylic acid.
Materials:
-
Alkyl tetrahydrofuran-2-carboxylate (methyl or ethyl)
-
Methanol or Ethanol
-
Aqueous Sodium Hydroxide (e.g., 2 M)
-
Hydrochloric Acid (e.g., 2 M)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the alkyl tetrahydrofuran-2-carboxylate (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 eq.).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2 with hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude tetrahydrofuran-2-carboxylic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Objective: To reduce the ester to the corresponding primary alcohol, (tetrahydrofuran-2-yl)methanol.
Materials:
-
Alkyl tetrahydrofuran-2-carboxylate (methyl or ethyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer, ice bath.
Procedure: Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.
-
In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the alkyl tetrahydrofuran-2-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with anhydrous diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (tetrahydrofuran-2-yl)methanol.
-
Purify the product by distillation or column chromatography if necessary.
Conclusion
References
A Comparative Guide to the Synthesis of Ethyl Tetrahydrofuran-2-Carboxylate Derivatives
For researchers and professionals in drug development and organic synthesis, the tetrahydrofuran moiety is a crucial scaffold found in numerous biologically active compounds. The targeted synthesis of its derivatives, such as ethyl tetrahydrofuran-2-carboxylate, is of paramount importance. This guide provides a comparative analysis of different synthetic strategies for preparing these valuable compounds, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Comparison of Synthetic Methodologies
The synthesis of this compound derivatives can be approached through various routes, each with its own set of advantages and limitations. Below is a comparative summary of key performance indicators for different synthetic strategies.
| Methodology | Key Reactants | Product | Yield | Reference |
| Method A: Cyclization of Dicarbonyls | Dilithiated methyl, ethyl, iso-propyl and tert-butyl acetoacetate, 1-bromo-2-chloroethane | 2-Alkylidene-tetrahydrofurans | 77-83% | [1] |
| Method B: Tandem Michael Addition/Oxidative Annulation | (E)-ethyl 3-aryl-2-cyanoacrylates, ethyl glycinate hydrochloride | Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates | 50-57% | [2] |
| Method C: Asymmetric Synthesis of Chiral Derivatives | Enantiomeric lactone acids | Chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives | 36-54% | [3] |
| Method D: Mannich Aminomethylation of Terminal Alkynes | 5-substituted-3-(prop-2-ynyl)dihydrofuran-2(3H)-ones, secondary amines | 5-substituted-3-(3-(dialkylamino)prop-1-ynyl)dihydrofuran-2(3H)-ones | Good to very good | [4] |
Experimental Protocols
Method A: Synthesis of (Tetrahydrofuran-2-yl)acetates via Cyclization and Hydrogenation
This method involves the cyclization of dilithiated 1,3-dicarbonyl compounds with 1-bromo-2-chloroethane, followed by hydrogenation to yield the target (tetrahydrofuran-2-yl)acetates.[1]
Step 1: Cyclization to form 2-Alkylidene-tetrahydrofurans
-
To a solution of diisopropylamine (2.3 equivalents) in anhydrous THF at 0 °C, add n-butyllithium (2.3 equivalents) dropwise.
-
Stir the resulting LDA solution for 30 minutes at 0 °C.
-
Add the corresponding acetoacetate (1 equivalent) dropwise at 0 °C and stir for 1 hour.
-
Cool the mixture to -78 °C and add 1-bromo-2-chloroethane (1 equivalent).
-
Allow the reaction to warm to 20 °C over 14 hours, then reflux for 12 hours.
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the 2-alkylidene-tetrahydrofuran.
Step 2: Hydrogenation to (Tetrahydrofuran-2-yl)acetates
-
Dissolve the 2-alkylidene-tetrahydrofuran (1 equivalent) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) (0.3-0.5 equivalents).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at 20 °C for 48 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the (tetrahydrofuran-2-yl)acetate.
Method B: Synthesis of Densely Substituted Furan-2,4-dicarboxylates
This approach utilizes a tandem reaction sequence to construct highly substituted furan rings.[2]
-
To a mixture of ethyl (E)-3-aryl-2-cyanoacrylate (1 mmol) and ethyl glycinate hydrochloride (2.5 mmol) in DMF (5 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) and water (1 mmol).
-
Stir the mixture at 95 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and add water (15 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Wash the combined organic phases with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diethyl 5-amino-3-arylfuran-2,4-dicarboxylate.
Visualized Workflows and Mechanisms
To further elucidate the experimental processes and underlying chemical transformations, the following diagrams have been generated.
Caption: Workflow for the synthesis of (tetrahydrofuran-2-yl)acetates.
Caption: Synthesis of substituted furan-2,4-dicarboxylates.
Applications in Medicinal Chemistry
Furan-2-carboxylic acid derivatives are recognized for their wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5] The furan scaffold is a valuable pharmacophore that can be readily functionalized to enhance potency and selectivity for various biological targets. Ethyl 5-methylfuran-2-carboxylate, a related compound, is a promising building block for creating novel therapeutic agents.[5] The synthetic methods detailed in this guide provide access to a diverse library of tetrahydrofuran and furan derivatives, which can be further evaluated for their medicinal potential. For instance, derivatives of furan-2-carboxylic acid have shown significant cytotoxicity against various cancer cell lines.[5]
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl Tetrahydrofuran-2-carboxylate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl tetrahydrofuran-2-carboxylate alongside common alternative esters and solvents. Understanding the distinct NMR characteristics of these molecules is crucial for their unambiguous identification, purity assessment, and structural elucidation in complex research and development environments. This document presents experimental data for key alternatives and predicted data for this compound, offering a valuable resource for spectral interpretation and analysis.
Data Presentation: Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound (predicted), ethyl acetate, and 2-methyltetrahydrofuran. These values are essential for distinguishing these compounds in a mixture or for verifying their structure after synthesis.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, Assignment) |
| This compound (Predicted) | CDCl₃ | ~4.20 (2H, q, OCH₂ CH₃), ~4.15 (1H, t, H-2), ~3.90 (2H, m, H-5), ~2.10 (2H, m, H-3), ~1.95 (2H, m, H-4), ~1.25 (3H, t, OCH₂CH₃ ) |
| Ethyl Acetate | CDCl₃ | 4.12 (2H, q, OCH₂ CH₃), 2.05 (3H, s, CH₃ CO), 1.26 (3H, t, OCH₂CH₃ ) |
| 2-Methyltetrahydrofuran | CDCl₃ | ~3.95 (1H, m, H-2), ~3.80 (1H, m, H-5a), ~3.65 (1H, m, H-5b), ~1.90 (1H, m, H-3a), ~1.75 (1H, m, H-4a), ~1.60 (1H, m, H-3b), ~1.40 (1H, m, H-4b), 1.25 (3H, d, CH₃ ) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm (Assignment) |
| This compound (Predicted) | CDCl₃ | ~173 (C=O), ~77 (C-2), ~68 (C-5), ~61 (OC H₂CH₃), ~31 (C-3), ~26 (C-4), ~14 (OCH₂C H₃) |
| Ethyl Acetate | CDCl₃ | 171.1 (C=O), 60.3 (OC H₂CH₃), 21.0 (C H₃CO), 14.2 (OCH₂C H₃) |
| 2-Methyltetrahydrofuran | CDCl₃ | ~75.5 (C-2), ~67.0 (C-5), ~35.0 (C-3), ~26.0 (C-4), ~21.5 (C H₃) |
Experimental Protocols
The following provides a generalized methodology for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound and its alternatives.
Sample Preparation:
-
Dissolution: Approximately 5-20 mg of the solid sample or 10-30 µL of the liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference peak at 0.00 ppm.
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution. The solution should be free of any solid particles.
NMR Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR:
-
A standard one-pulse sequence is commonly used.
-
Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 8 to 16 scans are acquired for sufficient signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted from the time domain to the frequency domain using a Fourier transform.
-
Phasing and Baseline Correction: The resulting spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration and Analysis: For ¹H NMR, the integral of each signal is determined to establish the relative ratio of protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are analyzed to determine the connectivity of protons. For ¹³C NMR, the chemical shift of each peak is used to identify the different carbon environments.
Mandatory Visualization
The following diagrams illustrate the chemical structure and the logical relationship of the NMR active nuclei for this compound.
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl Tetrahydrofuran-2-carboxylate and its Unsaturated Analog, Ethyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Predicted Fragmentation of Ethyl Tetrahydrofuran-2-carboxylate vs. Experimental Data for Ethyl 2-Furoate
The fragmentation of this compound is expected to be driven by the presence of the tetrahydrofuran ring and the ethyl ester group. For cyclic ethers, fragmentation often involves alpha-cleavage adjacent to the ether oxygen and ring opening.[1][2] For ethyl esters, characteristic cleavages include the loss of the ethoxy group (-OCH2CH3) and McLafferty rearrangement. In contrast, the fragmentation of ethyl 2-furoate is influenced by the stability of the aromatic furan ring.
Below is a table summarizing the predicted major fragment ions for this compound and the observed major fragment ions for ethyl 2-furoate.
| m/z | Proposed Fragment Ion (this compound) | Observed Fragment Ion (Ethyl 2-Furoate) | Relative Abundance (Ethyl 2-Furoate) (%) [3][4] |
| 144 | [M]+• | - | - |
| 140 | - | [M]+• | 53.89 |
| 112 | - | [M - CO]+• or [M - C2H4]+• | 70.83 |
| 99 | [M - OC2H5]+ | - | - |
| 95 | - | [M - OC2H5]+ | 99.99 |
| 71 | [C4H7O]+ | - | - |
| 68 | - | [C4H4O]+• | 33.92 |
| 45 | [COOC2H5]+ | [COOC2H5]+ | - |
| 29 | [C2H5]+ | [C2H5]+ | - |
Fragmentation Pathways
The fragmentation pathways of both compounds are initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation steps are dictated by the functional groups present.
Predicted Fragmentation Pathway of this compound
The molecular ion of this compound (m/z 144) is expected to undergo several key fragmentations:
-
Loss of the ethoxy group: Cleavage of the C-O bond of the ester results in the formation of a stable acylium ion at m/z 99.
-
Alpha-cleavage of the tetrahydrofuran ring: Breakage of the bond between the carbonyl group and the tetrahydrofuran ring can lead to a fragment at m/z 71, corresponding to the tetrahydrofuryl cation.
-
Loss of the ethyl group: Cleavage of the ethyl group from the ester can produce a fragment at m/z 115.
-
Ring opening and subsequent fragmentation: The tetrahydrofuran ring can open, followed by various bond cleavages to produce smaller fragments.
Fragmentation Pathway of Ethyl 2-Furoate
The fragmentation of ethyl 2-furoate is characterized by the stability of the furan ring. The base peak at m/z 95 corresponds to the loss of the ethoxy group, forming the furoyl cation. Another significant peak at m/z 112 can be attributed to the loss of either carbon monoxide or ethene.
Experimental Protocols
The following is a general experimental protocol for the analysis of furan derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), which can be adapted for this compound.[5][6][7]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Place 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride (NaCl) to enhance the partitioning of volatile analytes into the headspace. For a 1 g sample, 9 mL of saturated NaCl solution is typically used.[7]
-
Spike the sample with an appropriate internal standard (e.g., deuterated analogs).
-
Seal the vial and place it in a heater-shaker or water bath.
-
Equilibrate the sample at a set temperature (e.g., 35°C) for a defined period (e.g., 15 minutes).[6]
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific extraction time (e.g., 15-30 minutes) with agitation.[7]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[8]
-
Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm film thickness or equivalent.[8]
-
Injector: Split/splitless injector at 280°C. A splitless injection for 1-5 minutes is recommended for trace analysis.[7][8]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.[7]
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[8]
-
Ion Source Temperature: 230°C.[7]
-
Acquisition Mode: Full scan (e.g., m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound shows characteristic losses associated with both the cyclic ether and ethyl ester functionalities. In comparison, the fragmentation of its unsaturated analog, ethyl 2-furoate, is dominated by cleavages that maintain the stable aromatic furan ring. This comparative guide, along with the provided experimental protocol, serves as a valuable resource for the identification and characterization of these and similar compounds in complex matrices.
References
- 1. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to the Synthesis of Ethyl Tetrahydrofuran-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to ethyl tetrahydrofuran-2-carboxylate, a key intermediate in various pharmaceutical and chemical syntheses. The routes are evaluated based on starting materials, overall yield, number of steps, and reaction conditions. This objective comparison, supported by experimental data and protocols, aims to assist researchers in selecting the most suitable method for their specific applications.
Data Presentation
The following table summarizes the quantitative data and key characteristics of the two synthetic routes discussed.
| Parameter | Route 1: Cyclization & Hydrogenation | Route 2: Oxidation & Esterification |
| Starting Materials | Ethyl acetoacetate, 1,4-dibromobutane | 2-(Tetrahydrofuran-2-yl)ethanol (Tetrahydrofurfuryl alcohol), Ethanol |
| Key Intermediates | Ethyl (2E)-2-(dihydrofuran-2-ylidene)acetate | Tetrahydrofuran-2-carboxylic acid |
| Overall Yield | ~60-70% (estimated over two steps) | Up to ~90% (estimated over two steps) |
| Number of Steps | 2 | 2 |
| Key Reagents & Conditions | 1. LDA, THF, -78°C to 20°C 2. Pd/C, H₂, Ethanol, 20°C | 1. TEMPO, NaBr, NaOCl, NaHCO₃, CH₂Cl₂, H₂O, 0°C to RT 2. H₂SO₄ (catalytic), Ethanol, Reflux |
| Advantages | - Utilizes readily available and simple starting materials for the construction of the core structure. | - High-yielding two-step process from a commercially available starting material. - Mild reaction conditions for the oxidation step. |
| Disadvantages | - Multi-step synthesis with a moderate overall yield. - Requires handling of strong bases (LDA) and hydrogenation equipment. | - Relies on the availability and cost of the starting alcohol. |
Experimental Protocols
Route 1: Cyclization and Hydrogenation
This synthetic pathway constructs the tetrahydrofuran ring and the carboxylate functionality in a two-step sequence starting from ethyl acetoacetate.
Step 1: Synthesis of Ethyl (2E)-2-(dihydrofuran-2-ylidene)acetate
This step involves the formation of a dianion from ethyl acetoacetate, followed by cyclization with 1,4-dibromobutane.
-
To a solution of diisopropylamine in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes.
-
The solution is then cooled to -78°C, and ethyl acetoacetate is added slowly. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the dianion.
-
1,4-dibromobutane is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the ethyl ester.
Step 2: Synthesis of this compound by Hydrogenation
The unsaturated intermediate is reduced to the saturated tetrahydrofuran derivative by catalytic hydrogenation.
-
Ethyl (2E)-2-(dihydrofuran-2-ylidene)acetate is dissolved in ethanol.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 48 hours.[1]
-
The reaction mixture is then filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Route 2: Oxidation and Fischer Esterification
This route utilizes a commercially available alcohol and transforms it into the target ester through a two-step oxidation and esterification process.
Step 1: Synthesis of Tetrahydrofuran-2-carboxylic acid via TEMPO-catalyzed Oxidation
This step provides a direct conversion of 2-(tetrahydrofuran-2-yl)ethanol to the corresponding carboxylic acid.
-
2-(Tetrahydrofuran-2-yl)ethanol, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical), and sodium bromide are dissolved in dichloromethane.
-
The mixture is cooled to 0°C, and an aqueous solution of sodium hypochlorite and sodium bicarbonate is added dropwise, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is acidified with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tetrahydrofuran-2-carboxylic acid. A yield of up to 95% has been reported for this step.[1]
Step 2: Synthesis of this compound via Fischer Esterification
The final step is the acid-catalyzed esterification of the carboxylic acid with ethanol.
-
Tetrahydrofuran-2-carboxylic acid is dissolved in a large excess of ethanol.[2]
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.[3]
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours), or until the reaction is complete (monitored by TLC).[4]
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[4]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The yield can be driven to over 95% by using a large excess of the alcohol.[2]
Mandatory Visualization
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Route 1: Cyclization and Hydrogenation Pathway.
Caption: Route 2: Oxidation and Esterification Pathway.
References
A Comparative Guide to the Biological Activity of Tetrahydrofuran-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to ethyl tetrahydrofuran-2-carboxylate. The information presented is collated from various studies to offer insights into the potential of this chemical scaffold in drug discovery, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. Experimental data is summarized for ease of comparison, and detailed methodologies for key experiments are provided.
Anticancer Activity
Derivatives of the tetrahydrofuran and furan cores have demonstrated significant potential as anticancer agents. Structure-activity relationship (SAR) studies reveal that modifications to the core and its substituents can profoundly influence cytotoxicity against various cancer cell lines.
One study explored analogues of Manassantin A, a natural product with a tetrahydrofuran core, for their ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy.[1] Another investigation synthesized a tetrahydrofuran analog of the natural product FR901464, which targets the spliceosome, a critical component for cell proliferation.[2][3] While this analog was less potent than its tetrahydropyran counterpart, the study underscores the importance of the heterocyclic core in biological activity.[2][3]
Furthermore, research into furan-2-carboxamide derivatives has identified compounds with notable anti-proliferative effects. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines.
Comparative Anticancer Activity Data
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 / Activity | Reference Compound |
| Manassantin A Analogues (e.g., 4 , 11 , 21 ) | - | Inhibition of HIF-1 transactivation | Manassantin A (IC50 ~10 nM) |
| Tetrahydrofuran analog of FR901464 | HCT-116, LS174T, A549 | Three orders of magnitude less potent | Tetrahydropyran analogs |
| Carbamothioyl-furan-2-carboxamide (4d ) | HepG2, Huh-7, MCF-7 | Cell Viability: 33.29%, 45.09%, 41.81% at 20 µg/mL | Doxorubicin |
Experimental Protocols: Anticancer Assays
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, Huh-7, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
HIF-1 Transactivation Assay:
-
Cell Culture: Human cancer cells are cultured under hypoxic conditions (e.g., 1% O₂).
-
Compound Incubation: The cells are incubated with the test compounds for a specified period.
-
Luciferase Reporter Assay: HIF-1 transactivation activity is measured using a luciferase reporter gene assay, where the luciferase gene is under the control of a hypoxia-responsive element.
-
Data Analysis: The luminescence is measured, and the IC50 values are calculated.[1]
Potential Signaling Pathway in Cancer
Many anticancer agents, including those that inhibit HIF-1, ultimately interfere with downstream signaling pathways crucial for cancer cell survival and proliferation. One such pathway is the Ras/MAPK signaling cascade, which is often dysregulated in cancer.
References
A Comparative Guide to the Synthetic Utility of Ethyl Tetrahydrofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing ethyl tetrahydrofuran-2-carboxylate as a starting material in chemical synthesis. Its performance and economic viability are objectively compared against a well-established industrial alternative for the synthesis of a key derivative, 2-(hydroxymethyl)tetrahydrofuran, also known as tetrahydrofurfuryl alcohol (THFA). This comparison is supported by experimental data, detailed methodologies, and cost analysis to inform synthetic strategy and procurement decisions.
Executive Summary
This compound is a specialty chemical with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. However, for the synthesis of common derivatives such as tetrahydrofurfuryl alcohol (THFA), a widely used solvent and synthetic intermediate, its use presents significant drawbacks in terms of cost and efficiency compared to the established industrial synthesis from furfural. This guide elucidates these differences to provide a clear economic and practical perspective.
Head-to-Head Comparison: Synthesis of 2-(Hydroxymethyl)tetrahydrofuran
A primary application for a carboxylate ester in synthesis is its reduction to the corresponding primary alcohol. Here, we compare the synthesis of 2-(hydroxymethyl)tetrahydrofuran (THFA) via the reduction of this compound (Route A) with the direct industrial synthesis of THFA from furfural (Route B).
| Parameter | Route A: Reduction of this compound | Route B: Industrial Synthesis from Furfural |
| Starting Material | This compound | Furfural |
| Number of Steps | 1 | 1 (often a two-stage, one-pot process) |
| Key Reagents | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF) or Diethyl ether | Hydrogen (H₂), Nickel-based catalyst (e.g., Raney Nickel) or other metal catalysts (e.g., Pd, Ru)[1][2] |
| Typical Yield | >90%[3] | >98%[1] |
| Starting Material Cost | High (e.g., ~$7.50/g for 10g scale)[4] | Low (commodity chemical, price varies but significantly cheaper than Route A's starting material) |
| Overall Cost | Very High (driven by specialty starting material and expensive reagent) | Low (utilizes inexpensive feedstock and catalyst) |
| Safety Considerations | Requires handling of highly reactive and pyrophoric LiAlH₄.[5] | Involves handling of flammable hydrogen gas under pressure. Skeletal nickel catalysts can be pyrophoric.[1] |
| Environmental Impact | Generates aluminum salts as waste. Solvents require proper disposal. | Considered a "green" synthesis as furfural is derived from biomass (e.g., corn cobs).[6][7] Water is a possible solvent.[1] |
Experimental Protocols
Route A: Reduction of this compound with Lithium Aluminum Hydride
This protocol is based on standard procedures for the reduction of esters using lithium aluminum hydride.[5][8]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is prepared in a dropping funnel.
-
A stirred suspension of lithium aluminum hydride (LiAlH₄) (1.1 equivalents) in anhydrous diethyl ether is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
The solution of the ester is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour or until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the slow, successive dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
The resulting granular precipitate of aluminum salts is removed by filtration.
-
The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(hydroxymethyl)tetrahydrofuran.
-
The product can be further purified by distillation.
Route B: Industrial Synthesis of 2-(Hydroxymethyl)tetrahydrofuran from Furfural
The industrial production of tetrahydrofurfuryl alcohol involves the catalytic hydrogenation of furfural.[1][2] This process is typically carried out in one or two stages.
Process Overview:
-
First Stage (optional but common): Furfural is first selectively hydrogenated to furfuryl alcohol. This is often done using a copper chromite catalyst.
-
Second Stage: The resulting furfuryl alcohol or the furfural starting material is then hydrogenated to tetrahydrofurfuryl alcohol. This step typically employs a nickel-based catalyst (such as Raney nickel) under hydrogen pressure and elevated temperature.[1]
-
The reaction is highly efficient, often achieving near-quantitative conversion and selectivity.[2] The final product is purified by distillation.
Cost-Benefit Analysis
The primary benefit of Route A is its straightforward laboratory-scale application for converting a specific, potentially valuable, substituted tetrahydrofuran ester to its corresponding alcohol without altering other functionalities that might be sensitive to the conditions of catalytic hydrogenation. This route might be considered if:
-
Only a small quantity of the alcohol is needed for research purposes.
-
The this compound is already available as an intermediate in a longer synthetic sequence.
-
Isotopic labeling is required, where the labeled ester is specifically synthesized.
However, the significant drawbacks are:
-
High Cost: this compound is a specialty chemical with a much higher cost per gram compared to the commodity chemical furfural.[4] The use of LiAlH₄ also adds to the expense.
-
Safety Hazards: LiAlH₄ is a highly reactive and dangerous reagent that requires specialized handling procedures.[5]
Route B is the clear choice for the production of 2-(hydroxymethyl)tetrahydrofuran at any scale beyond small-scale research. The benefits are:
-
Low Cost: Furfural is an inexpensive, large-scale commodity chemical. The catalysts used are also cost-effective.
-
High Efficiency: The process is characterized by high yields and selectivity.[1][2]
-
Environmental Sustainability: Furfural is produced from renewable biomass, making this a green synthetic route.[6][7]
Visualizing the Synthesis Pathways
Caption: Route A: Reduction of this compound.
Caption: Route B: Industrial synthesis of THFA from furfural.
References
- 1. CN104672185A - Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chiralen.com [chiralen.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. univarsolutions.com [univarsolutions.com]
- 7. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Tetrahydrofuran-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran moiety is a prevalent scaffold in numerous natural products and pharmacologically active compounds. Its derivatives, particularly esters of tetrahydrofuran-2-carboxylic acid, are of significant interest in drug discovery and materials science. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships and for rational drug design. This guide provides a comparative overview of the X-ray crystallographic analysis of tetrahydrofuran-2-carboxylate derivatives, supported by experimental data and detailed protocols.
Comparison of Crystallographic Data
The introduction of substituents to the tetrahydrofuran ring significantly influences its conformation and crystal packing. Below is a comparison of the crystallographic data for the parent (R)-tetrahydro-2-furancarboxylic acid and a more complex derivative, (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate.[1][2]
| Parameter | (R)-tetrahydro-2-furancarboxylic acid monohydrate[1] | (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate[2] |
| Chemical Formula | C5H10O4 | C14H18O4 |
| Molecular Weight | 134.31 | Not provided in abstract |
| Crystal System | Monoclinic | Not provided in abstract |
| Space Group | P2(1) | Not provided in abstract |
| Unit Cell Dimensions | a = 11.670(2) Å, b = 6.177(3) Å, c = 10.704(2) Å, β = 115.11(2)° | Not provided in abstract |
| Volume (V) | 698.7(4) ų | Not provided in abstract |
| Z | 4 | Not provided in abstract |
| Key Structural Features | Two independent molecules in the asymmetric unit. Tetrahydrofuran rings lack twofold symmetry. Crystal structure is stabilized by hydrogen bonds between water molecules and carboxylic acid groups.[1] | The contiguous stereocenters at positions 2 and 3 are in a syn configuration. The syn configuration is suggested to impart a kink in the structure, which may hinder crystallization.[2] |
Experimental Protocols
The determination of the crystal structure of tetrahydrofuran derivatives involves several key steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
Synthesis of Tetrahydrofuran-2-carboxylic Acid Derivatives: The synthesis of the core structure, tetrahydro-2-furoic acid, can be achieved by the hydrogenation of furoic acid.[3] More complex substituted derivatives can be synthesized through various methods, including highly stereospecific rearrangements of epoxides.[2][4]
Crystallization: Obtaining high-quality single crystals is often the most challenging step. A common method is slow evaporation from a suitable solvent.
Protocol: Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve 5-10 mg of the purified tetrahydrofuran derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., ethyl acetate, acetone, dichloromethane) in a small, clean vial. The choice of solvent is critical and may require screening of several options.
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Leave the vial undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form.
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested using a small loop.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense beam of monochromatic X-rays. A modern diffractometer with a CCD or CMOS detector is used to measure the intensities and positions of the diffracted X-rays. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model of the molecule is refined against the experimental data using full-matrix least-squares methods to improve the atomic positions and thermal parameters.[1]
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
Experimental Workflow for X-ray Crystallographic Analysis
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Conformational Isomers of the Tetrahydrofuran Ring
The five-membered tetrahydrofuran ring is not planar and typically adopts one of two puckered conformations: the envelope (E) or the twist (T). The energy barrier between these conformations is low, and the presence of substituents can favor one over the other.
Caption: The two primary conformations of the tetrahydrofuran ring.
References
- 1. Structure of (R)-tetrahydro-2-furancarboxylic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R*,3R*)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl Tetrahydrofuran-2-Carboxylate
For Immediate Reference: Key Safety and Disposal Information
This document provides crucial safety and logistical guidance for the proper disposal of ethyl tetrahydrofuran-2-carboxylate, a chemical requiring careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.
Immediate Safety Protocols
Before handling this compound for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against splashes.
-
Lab coat: To prevent skin contact.
In case of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures. Small spills can typically be absorbed with an inert material (e.g., vermiculite, sand), which should then be collected in a sealed container for hazardous waste disposal.
Hazard Profile and Waste Classification
While a specific Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers, data from structurally similar compounds, such as 2-ethylfuran and 2-tetrahydrofuroic acid, indicate that it should be treated as a hazardous substance.[1][2] It is likely to be a flammable liquid and may cause skin and eye irritation or more severe damage.[1][2]
Due to its chemical structure, which includes a furan moiety, this compound waste should be classified as hazardous. Furan itself is listed by the U.S. Environmental Protection Agency (EPA) as a toxic waste with the waste code U124 .[3] Therefore, it is prudent to manage waste containing this compound under this classification or as otherwise determined by your EHS professional based on its characteristics.
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Collect all waste containing this chemical, including contaminated materials and rinsate, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or a suitable plastic), be in good condition, and have a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste" and list all its contents, including "this compound."
2. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames, as the compound is likely flammable.[1]
-
Store it separately from incompatible materials, such as strong oxidizing agents.[4]
3. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
The primary method of disposal for this type of organic chemical waste is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[5]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate in the designated hazardous waste container.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, but you must first deface or remove the original label and consult your institution's EHS guidelines for final confirmation.
Quantitative Data and Regulatory Information
The following table summarizes key data and regulatory information pertinent to the disposal of this compound and related compounds.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 16874-34-3 | [6] |
| Molecular Formula | C₇H₁₂O₃ | [7] |
| Likely Hazards | Flammable liquid, Skin/eye irritant/corrosive | [1][2] |
| Probable EPA Waste Code | U124 (as a furan derivative) | [3] |
| Recommended Disposal Method | Incineration by a licensed facility | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [4][8] |
Experimental Protocol: Detection in Waste Streams
The presence and concentration of this compound in a waste stream can be determined using gas chromatography-mass spectrometry (GC-MS), a common and reliable analytical technique for furan derivatives.
Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation:
-
Collect a representative liquid sample of the waste stream.
-
In a headspace vial, add a precise volume of the waste sample.
-
Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog of the analyte) to ensure accurate quantification.
-
Seal the vial immediately.
-
-
Headspace Analysis:
-
Place the sealed vial in the headspace autosampler.
-
The sample is heated to a specific temperature to allow the volatile this compound to partition into the headspace (the gas phase above the liquid).
-
A sample of the headspace gas is automatically injected into the GC-MS system.
-
-
Gas Chromatography (GC):
-
The injected sample is carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the components of the sample based on their boiling points and affinity for the column's stationary phase. This compound will elute at a specific retention time.
-
-
Mass Spectrometry (MS):
-
As the separated components exit the GC column, they enter the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.
-
The mass spectrum for this compound is used for positive identification, and the signal intensity is used for quantification relative to the internal standard.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl tetrahydrofuran-2-carboxylate
Essential Safety and Handling Guide for Ethyl Tetrahydrofuran-2-Carboxylate
Disclaimer: Specific safety and handling data for this compound is limited. The following guidance is based on the well-documented hazards of the structurally related and commonly used solvent, Tetrahydrofuran (THF), and should be used as a precautionary measure. Always consult the most recent Safety Data Sheet (SDS) provided by your supplier and your institution's safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with Tetrahydrofuran.
| Protection Type | Specific Recommendations | Rationale & Citation |
| Eye and Face Protection | Tightly fitting safety goggles. A faceshield (minimum 8 inches) is recommended if there is a splash hazard. | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | - Gloves: Handle with appropriate chemical-resistant gloves. THF permeates standard nitrile gloves in under a minute. Recommended materials include Polyvinyl alcohol (PVA), Teflon, or 4H/Silver Shield brand (Norfoil). Butyl or natural rubber offer short-term protection. Always inspect gloves prior to use and use proper removal technique.[1][2] - Protective Clothing: Wear a lab coat, full-length pants or equivalent, and closed-toe footwear to ensure no skin is exposed.[1] For larger quantities or splash potential, consider flame-retardant antistatic protective clothing. | To prevent skin contact and absorption. Contaminated gloves should be disposed of immediately in accordance with laboratory practices.[1][2] |
| Respiratory Protection | A respirator is required when vapors or aerosols are generated. Use a full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges as a backup to engineering controls. If a respirator is the sole means of protection, use a full-face supplied air respirator. | To prevent inhalation of harmful vapors which can cause respiratory tract irritation, drowsiness, and dizziness.[1][3] Respirator use requires training and fit-testing.[1] |
Operational Plan: Safe Handling Procedures
Adherence to safe handling practices is paramount to prevent accidents and exposure.
2.1. Engineering Controls:
-
Always work with this compound in a certified ducted fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[4][5]
-
Use explosion-proof equipment and non-sparking tools.[1]
-
Take measures to prevent the buildup of electrostatic charge by grounding and bonding containers and receiving equipment.[6]
2.2. Handling Practices:
-
Avoid inhalation of vapor or mist.[1]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[6]
-
Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[1]
2.3. Peroxide Formation: Like THF, this compound may form explosive peroxides upon exposure to air and light.[1][7]
-
Date containers upon receipt and upon opening.[3]
-
Test for the presence of peroxides periodically (e.g., every 3 months for opened containers).[3]
-
Do not distill or evaporate to near dryness unless the absence of peroxides has been confirmed.[2]
-
If peroxide crystals are visible around the container cap, do not move the container and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]
Emergency Procedures
3.1. Spills:
-
Small Spills (<1 L): If you are trained and have the appropriate PPE, confine the spill and absorb it with an inert material (e.g., vermiculite, sand).[1][8] Place the waste in a sealed, labeled container for disposal.[2]
-
Large Spills (>1 L): Evacuate the area immediately. Alert others and call emergency services and your institution's EH&S department for assistance.[1] Avoid breathing vapors and turn off all ignition sources.[2]
3.2. Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][9]
-
Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Uncleaned containers should be treated as hazardous and disposed of in the same manner as the product itself.
Quantitative Data
The following table summarizes key quantitative data, primarily based on Tetrahydrofuran (THF) as a proxy.
| Parameter | Value | Source (Compound) |
| Molecular Formula | C7H12O3 | [10] (this compound) |
| Molecular Weight | 144.17 g/mol | [10] (this compound) |
| Oral LD50 (Rat) | 1,650 mg/kg | [1][3] (THF) |
| Dermal LD50 (Rat) | > 2,000 mg/kg | [1][3] (THF) |
| Inhalation LC50 (Rat) | 21000 ppm (3 h) | [1][3] (THF) |
| OSHA PEL (TWA) | 200 ppm (590 mg/m³) | (THF) |
| ACGIH BEI | 2 mg/L (in urine, end of shift) | (THF) |
Experimental Protocol: Peroxide Detection
This protocol is for the detection of peroxides in solvents like THF and should be adapted for this compound.
Objective: To qualitatively determine the presence of peroxides to prevent accidental explosions during heating or concentration.
Materials:
-
Sample of this compound
-
Peroxide test strips (commercially available)
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Ensure you are working in a fume hood and wearing the appropriate PPE.
-
Open the container of this compound.
-
Dip the peroxide test strip into the liquid for the duration specified by the manufacturer's instructions.
-
Remove the strip and wait for the color to develop as indicated in the instructions.
-
Compare the color of the test strip to the color chart provided with the kit to estimate the peroxide concentration.
-
If the test is positive, the solvent should be treated to remove peroxides or disposed of as hazardous waste.[3] Do not proceed with any procedure that involves heating or distillation.
-
Record the test date and result on the container label.[3]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. wcu.edu [wcu.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Mobile [my.chemius.net]
- 10. 1stsci.com [1stsci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
